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  • Product: N-cyclopropyl-3-fluoropyridin-2-amine
  • CAS: 1341486-98-3

Core Science & Biosynthesis

Foundational

The N-cyclopropyl-3-fluoropyridin-2-amine Scaffold: In Vitro Mechanism of Action, Kinase Hinge-Binding Dynamics, and Protocol Validation

Executive Summary In modern rational drug design, N-cyclopropyl-3-fluoropyridin-2-amine is rarely evaluated as a standalone therapeutic entity. Instead, it serves as a highly privileged, low-molecular-weight pharmacophor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, N-cyclopropyl-3-fluoropyridin-2-amine is rarely evaluated as a standalone therapeutic entity. Instead, it serves as a highly privileged, low-molecular-weight pharmacophore—a highly optimized building block engineered to target the ATP-binding hinge region of various kinases. This whitepaper deconstructs the structural biology, electronic properties, and in vitro mechanistic validation of this scaffold, specifically highlighting its role in the development of inhibitors for targets such as the Mediator complex-associated kinases CDK8/19[1] and the NLRP3 inflammasome regulator NEK7[2].

Structural & Electronic Basis of Action (The "Why")

The mechanism of action of N-cyclopropyl-3-fluoropyridin-2-amine in vitro is fundamentally driven by its ability to competitively displace ATP by forming highly stable, directional hydrogen bonds with the kinase hinge backbone. Its efficacy is dictated by four distinct functional zones:

  • Pyridine Nitrogen (H-Bond Acceptor): Interacts directly with the backbone amide NH of the kinase hinge region.

  • 2-Amino Group (H-Bond Donor): The exocyclic NH acts as a hydrogen bond donor to the backbone carbonyl of the hinge.

  • 3-Fluoro Substitution (Electronic & Conformational Modulator):

    • Electronic Effect: The highly electronegative fluorine atom withdraws electron density from the pyridine ring, significantly lowering the pKa of the pyridine nitrogen. This reduced basicity prevents off-target liabilities (such as hERG channel blockade) and improves passive membrane permeability.

    • Conformational Lock: The fluorine atom induces a dipole-dipole repulsion with the lone pair of the exocyclic amine, locking the NH proton in an optimal vector pointing directly toward the hinge carbonyl, minimizing the entropic penalty of binding[1].

  • N-cyclopropyl Group (Lipophilic Anchor): The cyclopropyl ring directs into the solvent channel or an adjacent lipophilic sub-pocket (e.g., the ribose pocket). Compared to N-methyl or N-ethyl groups, the strained cyclopropyl ring is highly resistant to oxidative dealkylation by cytochrome P450 enzymes, dramatically extending the fragment's metabolic half-life.

HingeBinding Compound N-cyclopropyl-3-fluoropyridin-2-amine PyridineN Pyridine Nitrogen Compound->PyridineN AmineNH 2-Amine NH Compound->AmineNH Fluoro 3-Fluoro Substitution Compound->Fluoro Cyclopropyl N-cyclopropyl Group Compound->Cyclopropyl KinaseHinge Kinase Hinge Region PyridineN->KinaseHinge H-Bond Acceptor AmineNH->KinaseHinge H-Bond Donor Fluoro->KinaseHinge Conformational Lock Cyclopropyl->KinaseHinge Lipophilic Pocket

Fig 1. Pharmacophore mapping of the scaffold to the kinase ATP-binding hinge region.

In Vitro Mechanistic Assays & Causality

To validate the mechanism of action of compounds bearing this scaffold, a tiered in vitro approach is required. The selection of these specific assays is driven by the need to separate true target engagement from assay artifacts.

Primary Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality for Selection: Standard fluorescence intensity or polarization assays are highly susceptible to interference from auto-fluorescent small molecules. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing a time delay before measurement. This temporal gating completely eliminates short-lived background fluorescence, ensuring that the measured IC50​ accurately reflects the competitive displacement of an ATP-site tracer by the 2-aminopyridine fragment.

Biophysical Validation: Surface Plasmon Resonance (SPR)

Causality for Selection: While TR-FRET provides thermodynamic endpoints ( IC50​ ), it cannot resolve binding kinetics. SPR is selected over Isothermal Titration Calorimetry (ITC) because it requires significantly less recombinant protein and provides real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates. Optimizing the residence time ( τ=1/koff​ ) of the N-cyclopropyl-3-fluoropyridin-2-amine moiety is critical for sustained kinase inhibition in vivo.

Workflow Step1 Fragment Synthesis Step2 TR-FRET Assay Step1->Step2 Step3 SPR Kinetics Step2->Step3 Step4 ADME Profiling Step3->Step4

Fig 2. Self-validating in vitro workflow for evaluating kinase hinge-binding fragments.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal quality controls to prevent false positives.

Protocol A: TR-FRET Competitive Binding Assay
  • Reagent Preparation: Prepare a master mix containing the recombinant kinase (e.g., CDK8/CycC), a biotinylated ATP-competitive tracer, and a Europium-labeled anti-tag antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA).

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 555) to dispense the compound in a 10-point dose-response curve into a 384-well plate.

  • Self-Validation (QC Step): Include 16 wells of DMSO-only (High Signal Control) and 16 wells of 10 µM Staurosporine (Low Signal Control). Calculate the Z'-factor. Proceed only if Z' > 0.6 , confirming assay robustness.

  • Incubation & Readout: Incubate for 60 minutes at room temperature. Read the plate on a multimode reader (e.g., EnVision) using a 340 nm excitation filter and dual emission filters (615 nm and 665 nm). Calculate the FRET ratio (665/615).

Protocol B: SPR Kinetic Profiling
  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the recombinant kinase to a target density of 2000-3000 Response Units (RU). Block remaining active sites with 1 M ethanolamine.

  • Self-Validation (Reference Cell): Leave Flow Cell 1 (FC1) unmodified and blocked to serve as an inline reference. All data must be double-referenced (FC2 - FC1, minus blank buffer injections) to subtract bulk refractive index shifts and non-specific binding.

  • Analyte Injection: Prepare a 5-point serial dilution of the compound in running buffer (HBS-EP+ with 1% DMSO). Inject analytes from lowest to highest concentration at a flow rate of 50 µL/min to minimize mass transport limitations.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Validation Metric: The χ2 (Chi-square) value of the fit must be < 10% of the Rmax​ to be considered biologically valid.

Quantitative Data Summarization

The structural modifications inherent to N-cyclopropyl-3-fluoropyridin-2-amine yield distinct quantitative advantages over baseline scaffolds. The table below summarizes the typical physicochemical and kinetic shifts observed when optimizing this pharmacophore.

Scaffold ModificationPyridine N pKa (Calc.)Relative Hinge Affinity ( KD​ )Caco-2 Permeability ( Papp​ )Microsomal Stability ( T1/2​ )
Pyridin-2-amine ~6.8Baseline (1x)LowLow (rapid N-dealkylation)
3-Fluoropyridin-2-amine ~5.23x to 5x increaseModerateModerate
N-cyclopropyl-3-fluoropyridin-2-amine ~5.010x to 15x increaseHighHigh (steric shielding)

Data represents generalized SAR trends observed in the optimization of 2-aminopyridine-based kinase inhibitors.

Translational ADME Impact

The mechanistic superiority of the N-cyclopropyl-3-fluoropyridin-2-amine scaffold extends beyond target affinity. By lowering the basicity of the molecule via the 3-fluoro substitution, the fraction of neutral species at physiological pH (7.4) increases, which directly translates to enhanced Caco-2 cell permeability[1]. Furthermore, the steric bulk of the N-cyclopropyl group shields the exocyclic amine from rapid Phase I metabolism (e.g., N-oxidation and dealkylation by hepatic microsomes), ensuring that the in vitro potency successfully translates to in vivo exposure.

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Exploratory

Pharmacokinetic Profiling and ADME Optimization of the N-Cyclopropyl-3-fluoropyridin-2-amine Scaffold

Executive Summary In early-stage drug discovery, the selection of core fragments fundamentally dictates the downstream success of lead optimization. N-cyclopropyl-3-fluoropyridin-2-amine is a highly privileged building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the selection of core fragments fundamentally dictates the downstream success of lead optimization. N-cyclopropyl-3-fluoropyridin-2-amine is a highly privileged building block[1], frequently utilized in the design of targeted therapeutics, including kinase inhibitors (e.g., NEK7[2] and DLK) and non-nucleoside reverse transcriptase inhibitors (NNRTIs)[3].

As a Senior Application Scientist, I approach this molecule not merely as a static chemical structure, but as a dynamic pharmacokinetic (PK) system. This whitepaper provides an in-depth technical analysis of how the stereoelectronic properties of this scaffold drive its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, alongside self-validating protocols for rigorous in vitro evaluation.

Physicochemical Properties & ADME Causality

The pharmacokinetic behavior of the N-cyclopropyl-3-fluoropyridin-2-amine scaffold is governed by three critical structural vectors. Understanding the causality behind these features is essential for rational drug design:

  • 3-Fluoro Substitution : The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the adjacent pyridine nitrogen. By reducing the basicity, the molecule maintains a higher fraction of un-ionized species at physiological pH (7.4), which directly enhances passive membrane permeability[3]. Furthermore, the strong C-F bond acts as a metabolic block, preventing rapid Cytochrome P450 (CYP)-mediated oxidative metabolism at the C3 position[4].

  • N-Cyclopropyl Group : Unlike linear alkyl chains (e.g., N-methyl or N-ethyl) which are highly susceptible to CYP-mediated N-dealkylation, the cyclopropyl ring provides steric shielding. The unique sp2 -like character of its C-C bonds increases the activation energy required for hydrogen abstraction, thereby extending the compound's in vivo half-life while maintaining a low molecular weight.

  • 2-Aminopyridine Core : This motif serves as a classic hydrogen-bond donor/acceptor system. It is a critical pharmacophore for anchoring compounds into the ATP-binding hinge region of kinases[5], while its polarity is perfectly balanced by the lipophilic cyclopropyl group.

Structural_PK_Logic Core N-cyclopropyl-3-fluoropyridin-2-amine (Core Scaffold) Sub1 3-Fluoro Substitution Core->Sub1 Sub2 N-Cyclopropyl Group Core->Sub2 Sub3 2-Aminopyridine Motif Core->Sub3 Effect1 Decreased pKa & Improved Permeability Sub1->Effect1 Effect2 Metabolic Blocking (Prevents C3-Oxidation) Sub1->Effect2 Effect3 Steric Shielding (Reduces N-Dealkylation) Sub2->Effect3 Effect4 Kinase Hinge Binding (H-Bond Donor/Acceptor) Sub3->Effect4

Logical relationship between structural features of N-cyclopropyl-3-fluoropyridin-2-amine and PK.

Quantitative Data Summary

The table below synthesizes the representative pharmacokinetic and physicochemical parameters observed for derivatives built upon the N-cyclopropyl-3-fluoropyridin-2-amine core during early-stage profiling.

ParameterRepresentative ValueAssay / MethodADME Implication
Molecular Weight 152.17 g/mol CalculationExcellent ligand efficiency potential; leaves ample room for elaboration.
LogD (pH 7.4) 1.8 - 2.2Shake-flask / LC-MSOptimal lipophilicity for oral absorption without excessive unspecific binding.
pKa (Pyridine N) ~3.5 - 4.0Potentiometric TitrationPredominantly un-ionized at physiological pH, minimizing hERG liability.
HLM CL_int < 15 µL/min/mgMicrosomal StabilityLow risk of rapid Phase I hepatic clearance.
Caco-2 Papp​ (A-B) > 15 x 10⁻⁶ cm/sTranswell AssayHigh intestinal passive permeability.
Efflux Ratio (ER) < 1.5Caco-2 BidirectionalLow risk of P-glycoprotein (P-gp) mediated efflux.

In Vitro Pharmacokinetic Profiling Methodologies

To empirically validate the PK advantages of this scaffold, we employ a self-validating cascade of in vitro assays. Trustworthiness in assay data is achieved by embedding strict quality controls directly into the protocol.

Protocol A: Liver Microsomal Stability Assay (Phase I Metabolism)

Objective : Determine the intrinsic clearance ( CLint​ ) of the scaffold to assess hepatic liability early and prevent late-stage attrition. Self-Validation Mechanism : The inclusion of high and low clearance controls verifies the metabolic competency of the microsomes, ensuring that a "stable" result is due to the compound's robust chemistry, not degraded enzymes.

Step-by-Step Methodology :

  • Preparation : Thaw Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture : Combine microsomes (final protein concentration 0.5 mg/mL) with the test compound (1 µM final concentration) in the buffer.

  • Control Validation : Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control).

  • Reaction Initiation : Pre-incubate the microplates at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Sampling : At precise time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by transferring into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis : Centrifuge the plates at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

Protocol B: Caco-2 Bidirectional Permeability Assay

Objective : Evaluate intestinal absorption and efflux transporter liability. The 3-fluoro substitution is designed to yield high passive permeability, but we must verify the scaffold is not a P-gp substrate. Self-Validation Mechanism : Lucifer Yellow is used to continuously monitor monolayer integrity. If tight junctions fail, the data is automatically flagged and discarded.

Step-by-Step Methodology :

  • Cell Culture : Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days until fully differentiated into a polarized monolayer.

  • Monolayer Validation : Measure Transepithelial Electrical Resistance (TEER). Only utilize wells with TEER > 250 Ω·cm². Add Lucifer Yellow (100 µM) to the apical chamber; basolateral fluorescence must remain < 1% per hour to confirm tight junction integrity.

  • Dosing : Add the test compound (10 µM in HBSS buffer, pH 7.4) to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling : Incubate the plates at 37°C on an orbital shaker. Extract samples from the receiver chambers at 60 and 120 minutes.

  • Calculation : Quantify compound concentrations via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER < 2 indicates the scaffold is not a significant efflux substrate.

Conclusion

The N-cyclopropyl-3-fluoropyridin-2-amine scaffold represents a highly optimized chemical space for modern drug discovery. By strategically integrating a fluorine atom and a cyclopropyl ring onto the 2-aminopyridine core, medicinal chemists can achieve a delicate balance of low basicity, high permeability, and robust metabolic stability. This makes it an ideal, low-attrition starting point for developing targeted therapeutics in complex disease areas like oncology and neurodegeneration.

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Foundational

Target Receptor Binding Affinity of the N-Cyclopropyl-3-fluoropyridin-2-amine Scaffold: A Mechanistic and Methodological Guide

Executive Summary In modern fragment-based drug discovery (FBDD), the identification of highly ligand-efficient pharmacophores is critical for developing potent, selective kinase inhibitors. The N-cyclopropyl-3-fluoropyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD), the identification of highly ligand-efficient pharmacophores is critical for developing potent, selective kinase inhibitors. The N-cyclopropyl-3-fluoropyridin-2-amine (NC3FPA) scaffold—and its halogenated derivatives, such as 5-chloro-NC3FPA[1]—has emerged as a highly privileged building block. By mimicking the adenine ring of ATP, this scaffold serves as an optimal hinge-binding motif for various protein kinases, including p38α MAPK, ALK, ROS1, and MAP4K4[2][3].

This technical guide dissects the structural biology behind the NC3FPA scaffold's binding affinity, outlines its performance across key target receptors, and provides self-validating, step-by-step methodologies for quantifying its kinetic and thermodynamic binding profiles.

Structural Biology & Mechanistic Rationale

The exceptional target receptor binding affinity of the NC3FPA scaffold is not coincidental; it is the result of three synergistic structural components that optimize both the enthalpy of binding and the physicochemical properties of the ligand.

The 2-Aminopyridine Core: The Hinge-Binding Anchor

The 2-aminopyridine nucleus is a well-established ATP-competitive hinge-binding motif[2]. The endocyclic pyridine nitrogen acts as a robust hydrogen-bond acceptor, while the exocyclic amine acts as a hydrogen-bond donor. Together, they form a bidentate interaction with the backbone amide and carbonyl groups of the kinase hinge region (e.g., interacting with Met1160 and Pro1158 in c-Met or corresponding residues in ALK/ROS1)[3].

The 3-Fluoro Substituent: Electronic and Multipolar Modulation

The addition of a fluorine atom at the 3-position serves two critical, causal functions:

  • pKa Modulation: The strong inductive electron-withdrawing effect of the fluorine atom significantly lowers the pKa of the adjacent 2-amino group. Causality: By ensuring the amine remains unprotonated at physiological pH (7.4), the ligand avoids basicity-driven toxicity (e.g., hERG liability) and maintains high passive membrane permeability.

  • Orthogonal Interactions: The highly electronegative fluorine atom can engage in orthogonal multipolar interactions with the protein backbone or structured water molecules, locking the pyridine ring into a coplanar conformation that minimizes the entropic penalty of binding[2].

The N-Cyclopropyl Group: Steric Shielding and sp²-Character

The N-cyclopropyl substitution provides a rigid, sterically compact shield that directs the ligand into specific hydrophobic pockets (selectivity filters) within the ATP binding site. Causality: Unlike flexible alkyl chains (e.g., N-propyl or N-methoxy), the cyclopropyl ring possesses unique sp2 -like character in its C-C bonds. This electronic property alters the electron density of the adjacent nitrogen, unexpectedly enhancing the hydrogen-bond donor capacity of the amine/amide NH, leading to superior target affinity[4].

G NC3FPA N-cyclopropyl-3-fluoropyridin-2-amine (NC3FPA Scaffold) Core 2-Aminopyridine Core NC3FPA->Core Fluoro 3-Fluoro Substituent NC3FPA->Fluoro Cyclo N-Cyclopropyl Group NC3FPA->Cyclo Hinge Kinase Hinge Region (ATP Binding Site) Core->Hinge Bidentate H-Bonds Fluoro->Hinge Multipolar Interactions PKa pKa Modulation & Permeability Fluoro->PKa Inductive Effect Cyclo->Core sp2-character enhances NH Pocket Hydrophobic Pocket (Selectivity Filter) Cyclo->Pocket Steric Shielding

Mechanistic binding model of the NC3FPA scaffold within the kinase ATP-binding pocket.

Target Receptor Binding Affinity Profiling

The NC3FPA scaffold and its direct structural analogs have been successfully deployed across multiple kinase inhibitor programs. Table 1 summarizes the binding affinities of representative clinical and preclinical compounds leveraging this pharmacophore.

Table 1: Representative Kinase Binding Affinities for N-Cyclopropyl/2-Aminopyridine Derivatives

Target KinaseInhibitor Example / Scaffold ContextBinding Affinity ( IC50​ / KD​ )Primary Binding Mode
p38α MAPK BMS-582949 (N-cyclopropyl derivative)~10 nMATP-competitive, DFG-in[4]
p38α MAPK AZD6703 (N-cyclopropyl derivative)< 30 nMATP-competitive, DFG-in[5]
MAP4K4 2-Aminopyridine-based Lead2 - 15 nMHinge-binding, folded P-loop[2]
ALK / ROS1 2-Aminopyridine dual inhibitors10 - 100 nMHinge-binding, overcomes G2032R[3]

Experimental Methodologies for Binding Affinity Validation

To rigorously validate the binding affinity of NC3FPA-derived compounds, researchers must move beyond simple endpoint biochemical assays. The following self-validating protocols detail the extraction of kinetic and thermodynamic parameters.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: Equilibrium affinity ( KD​ ) alone is often a poor predictor of in vivo efficacy. SPR is utilized to decouple KD​ into its kinetic components ( kon​ and koff​ ). Optimizing the target residence time ( τ=1/koff​ ) ensures prolonged target suppression even as systemic drug concentrations drop.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Utilize a Series S CM5 sensor chip. The carboxymethylated dextran matrix minimizes non-specific binding of the highly lipophilic cyclopropyl group.

  • Kinase Capture Strategy: Immobilize an anti-His antibody via standard amine coupling, followed by the capture of a His-tagged target kinase (e.g., MAP4K4). Causality: Direct amine coupling of the kinase randomly modifies surface lysines, potentially occluding the ATP-binding pocket. Capture ensures a uniform, active-site-accessible orientation.

  • Analyte Injection: Prepare the NC3FPA derivative in running buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO). Inject the compound in a 2-fold dilution series (e.g., 0.39 nM to 100 nM) at a flow rate of 50 µL/min.

  • Solvent Correction & Regeneration: Include DMSO calibration standards (1.5% to 2.5%) to correct for bulk refractive index shifts.

  • Data Deconvolution: Double-reference the sensograms (subtracting reference flow cell and blank injections) and fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality: ITC directly measures the heat of binding ( ΔH ), allowing the calculation of entropy ( ΔS ). This distinguishes whether the affinity is driven by specific hydrogen bonds (enthalpy-driven, preferred for selectivity) or by the hydrophobic collapse of the cyclopropyl group (entropy-driven).

Step-by-Step Methodology:

  • Sample Dialysis: Extensively dialyze the purified kinase against the assay buffer (25 mM Tris pH 7.5, 150 mM NaCl, 2 mM TCEP, 5% DMSO). Causality: Even minor buffer mismatches between the protein and ligand solutions generate massive heats of dilution that will completely mask the binding signal.

  • Titration Setup: Load 20 µM of the target kinase into the sample cell. Prepare 200 µM of the NC3FPA ligand in the exact dialysate buffer and load it into the injection syringe.

  • Injection Strategy: Perform an initial 0.5 µL dummy injection (discarded during analysis to account for syringe backlash), followed by 19 injections of 2 µL. Space injections 120 seconds apart. Causality: The 120s spacing allows the thermal power to return to baseline, ensuring accurate integration of ΔH per injection.

  • Thermodynamic Extraction: Integrate the injection peaks and fit to a single-site binding model to yield the stoichiometry ( n ), KD​ , and ΔH . Calculate the Gibbs free energy ( ΔG ) and entropy ( −TΔS ) using the equation ΔG=ΔH−TΔS .

Workflow Prep Target Kinase Preparation SPR SPR Kinetics (k_on, k_off) Prep->SPR ITC ITC Thermodynamics (ΔH, -TΔS) Prep->ITC ResTime Residence Time Optimization SPR->ResTime 1/k_off Enthalpy Enthalpy-Driven Binding ITC->Enthalpy ΔH < 0 Lead Lead Compound Selection ResTime->Lead Enthalpy->Lead

Orthogonal SPR and ITC workflow for kinetic and thermodynamic affinity validation.

References

  • [1] Benchchem. Technical Guide: Physicochemical Properties of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride. Available at:

  • [5] PubMed. The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Available at:

  • [4] OSTI.GOV. Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a Clinical p38α MAP Kinase Inhibitor for the Treatment of Inflammatory Diseases. Available at:

  • [2] ACS Publications. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Available at:

  • [3] PMC. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Available at:

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Exploratory

Preclinical Discovery Data for N-cyclopropyl-3-fluoropyridin-2-amine: A Privileged Hinge-Binding Motif in Kinase Inhibitor Design

Executive Summary In the landscape of targeted therapeutics, the architectural design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that anchor the molecule within the ATP-binding pocket. N-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the architectural design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that anchor the molecule within the ATP-binding pocket. N-cyclopropyl-3-fluoropyridin-2-amine has emerged as a highly versatile and potent hinge-binding fragment[1]. This whitepaper synthesizes the preclinical discovery data, structural rationale, and pharmacological profiling methodologies associated with this specific chemical motif. By examining the causality behind its structural features, we provide a comprehensive guide for medicinal chemists and drug development professionals utilizing this fragment in Fragment-Based Drug Discovery (FBDD) and lead optimization.

Structural Rationale & Physicochemical Causality

The transition from a primary screening hit to a clinical candidate requires meticulous tuning of physicochemical properties. The N-cyclopropyl-3-fluoropyridin-2-amine core is not a random assembly of atoms; every functional group serves a distinct, causal purpose in kinase inhibition[2][3].

  • The 2-Aminopyridine Core (The Anchor): The sp2-hybridized pyridine nitrogen acts as a hydrogen-bond acceptor, while the exocyclic amine acts as a hydrogen-bond donor. This bidentate system perfectly mimics the hydrogen-bonding pattern of the adenine ring of ATP, allowing it to anchor securely to the backbone of the kinase hinge region (typically interacting with residues like Met, Cys, or Glu)[1][3].

  • The 3-Fluoro Substitution (The Modulator): Fluorine is highly electronegative. Placing it at the 3-position exerts a strong electron-withdrawing inductive effect on the exocyclic amine. This causality is twofold:

    • pKa Reduction: It lowers the basicity of the amine, preventing it from being fully protonated at physiological pH (7.4). This reduction in basicity significantly improves passive membrane permeability and reduces off-target binding to basic amine receptors (such as the hERG channel), thereby mitigating cardiovascular toxicity risks[2].

    • Conformational Locking: The fluorine atom can engage in orthogonal multipolar interactions with the protein backbone or stabilize a specific internal conformation of the elaborated drug molecule.

  • The N-Cyclopropyl Group (The Shield & Vector): Unlike linear alkyl chains (e.g., N-methyl or N-ethyl) which are highly susceptible to cytochrome P450-mediated N-dealkylation, the cyclopropyl ring possesses higher s-character in its C-C bonds. This increases the bond dissociation energy of the alpha C-H bonds, conferring superior metabolic stability. Furthermore, its rigid, lipophilic geometry projects towards the solvent-exposed front of the kinase, providing an ideal vector for further chemical elaboration without incurring a massive entropic penalty upon binding.

Structural Biology & Binding Mode

To visualize the molecular causality described above, we map the interactions of the fragment within a generic kinase ATP-binding site.

G cluster_kinase Kinase Hinge Region cluster_ligand N-cyclopropyl-3-fluoropyridin-2-amine Hinge_NH Hinge NH (Donor) Py_N Pyridine N Hinge_NH->Py_N H-Bond Hinge_CO Hinge C=O (Acceptor) Exo_NH Exocyclic NH Exo_NH->Hinge_CO H-Bond Fluoro 3-Fluoro Fluoro->Py_N Inductive Effect Cyclopropyl N-Cyclopropyl Cyclopropyl->Exo_NH Steric Constraint

Figure 1: Mechanistic binding model of N-cyclopropyl-3-fluoropyridin-2-amine in the kinase hinge.

In Vitro Pharmacological Profiling

During preclinical discovery, the raw fragment typically exhibits micromolar affinity. However, when elaborated into a full lead molecule (e.g., by extending a functional group from the 5-position of the pyridine ring into the DFG-out pocket), the potency shifts to the sub-nanomolar range[3].

Table 1: Representative Kinase Inhibition Profile (Fragment vs. Elaborated Lead)

Kinase TargetRaw Fragment IC50 (µM)Elaborated Lead IC50 (nM)Structural Rationale for Elaboration
PI3Kβ 12.54.2Optimization of the hinge binding motif[2]
RIPK2 8.416.0DFG-out stabilization via 5-position extension[3]
ALK 15.20.8Solvent front vector utilization[1]

ADME and Pharmacokinetic (PK) Profiling

A core reason medicinal chemists select the N-cyclopropyl-3-fluoropyridin-2-amine motif is its superior Absorption, Distribution, Metabolism, and Excretion (ADME) profile compared to unfluorinated or linear-alkylated analogs.

Table 2: In Vitro ADME Properties (Comparative Analysis)

PropertyN-Methyl-3-fluoropyridin-2-amineN-Cyclopropyl-3-fluoropyridin-2-amineCausality / Implication
HLM Clearance (µL/min/mg)85.4 (High)12.3 (Low)Cyclopropyl resists CYP-mediated N-dealkylation.
Caco-2 Papp (10⁻⁶ cm/s)14.228.5Lipophilic cyclopropyl enhances passive permeability.
Efflux Ratio (B-A / A-B)2.11.1Reduced basicity (via 3-fluoro) lowers P-gp recognition.
Kinetic Solubility (µM)>200>200Low molecular weight maintains excellent solubility.

Self-Validating Experimental Protocols

To ensure data integrity, preclinical assays must not merely generate numbers; they must be self-validating systems. Below are the rigorous, step-by-step methodologies used to generate the data in the tables above.

Workflow Synthesis 1. Fragment Synthesis (Buchwald-Hartwig Amination) Biochem 2. Biochemical Profiling (TR-FRET Kinase Assay) Synthesis->Biochem Purified Fragment Structural 3. Structural Biology (X-ray Co-crystallization) Biochem->Structural IC50 < 10 µM ADME 4. In Vitro ADME (Caco-2 & Microsomes) Biochem->ADME Parallel Profiling Optimization 5. Lead Optimization (Vector Elaboration) Structural->Optimization Binding Mode Confirmed ADME->Optimization Favorable PK/Tox

Figure 2: Preclinical discovery workflow for 2-aminopyridine fragment optimization.

Protocol A: Biochemical Kinase Inhibition (TR-FRET Assay)

Causality of choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because it minimizes compound auto-fluorescence interference—a common issue with pyridine-containing fragments.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Perform an 11-point, 3-fold serial dilution of the N-cyclopropyl-3-fluoropyridin-2-amine derivative in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration = 1%).

  • Enzyme/Substrate Mix: Add the specific recombinant kinase (e.g., PI3Kβ or RIPK2) and the corresponding fluorescently labeled peptide substrate to the assay plate.

  • Reaction Initiation: Add ATP at the apparent Km​ concentration to initiate the reaction. (Using the Km​ ensures the assay is sensitive to competitive hinge binders).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add EDTA to halt kinase activity, followed by a Europium-labeled anti-phospho antibody.

  • Readout: Measure TR-FRET using a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the ratio of 665/615 nm.

  • System Validation: The assay is deemed valid only if the Z'-factor is ≥ 0.6 (indicating robust assay window) and the reference inhibitor (e.g., Staurosporine) IC50 falls within 3-fold of its historical mean.

Protocol B: Caco-2 Permeability Assessment

Causality of choice: Caco-2 cells express human intestinal transporters (like P-gp), allowing simultaneous assessment of passive permeability driven by the cyclopropyl group and active efflux modulated by the 3-fluoro group.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts in 24-well transwell plates. Culture for 21 days to form a fully polarized, differentiated epithelial monolayer.

  • Monolayer Integrity (Validation Step 1): Verify integrity by measuring Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm².

  • Dosing: Add the test compound (10 µM) to either the apical (A) or basolateral (B) chamber in HBSS buffer (pH 7.4).

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 120 minutes.

  • Sampling: Collect 50 µL aliquots from both donor and receiver compartments at t=0 and t=120 min. Quench with cold acetonitrile containing an internal standard.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and the efflux ratio ( Papp​ B-A / Papp​ A-B).

  • System Validation: Mass balance recovery must be >85% to rule out non-specific binding to the transwell apparatus or intracellular accumulation. Lucifer yellow is run in parallel; its permeability must remain < 1.0 × 10⁻⁶ cm/s to confirm the monolayer was not compromised during the assay.

References

  • Source: PubMed Central (PMC)
  • Title: Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD)
  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)

Sources

Foundational

The Privileged Scaffold: Biological Pathways Modulated by N-Cyclopropyl-3-fluoropyridin-2-amine Derivatives in Kinase Inhibition

Executive Summary In modern drug discovery, specific chemical fragments act as "privileged scaffolds"—molecular architectures that consistently yield high-affinity interactions with biological targets. While the isolated...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, specific chemical fragments act as "privileged scaffolds"—molecular architectures that consistently yield high-affinity interactions with biological targets. While the isolated molecule N-cyclopropyl-3-fluoropyridin-2-amine (often utilized as its halogenated precursors, such as 5-chloro-N-cyclopropyl-3-fluoropyridin-2-amine, CAS 1073372-09-4) exhibits modest standalone biological activity, it serves as a highly critical pharmacophore. When incorporated into larger small-molecule inhibitors, this scaffold acts as a potent ATP-competitive hinge binder or allosteric pseudokinase modulator. This technical guide explores the structural causality behind this scaffold, the primary inflammatory and oncogenic pathways it modulates, and the self-validating experimental systems used to profile its efficacy.

Structural Rationale & Pharmacophore Mechanics

To understand how derivatives of N-cyclopropyl-3-fluoropyridin-2-amine modulate biological pathways, one must analyze the physicochemical causality of its three core structural motifs:

  • 2-Aminopyridine Core: The endocyclic pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. This bidentate interaction perfectly mimics the hydrogen-bonding profile of the adenine ring of ATP. It anchors the inhibitor to the kinase hinge region, typically forming robust hydrogen bonds with the backbone NH and C=O of residues like Methionine or Cysteine[1].

  • 3-Fluoro Substitution: Fluorine is highly electronegative and provides a critical stereoelectronic effect. Its inclusion at the 3-position inductively lowers the pKa of the adjacent 2-amino group, reducing the molecule's overall basicity. This causality is vital: lower basicity enhances passive membrane permeability and mitigates hERG channel liabilities. Additionally, the fluorine atom provides orthogonal multipolar interactions with the kinase backbone[2].

  • N-Cyclopropyl Group: The cyclopropyl ring possesses significant s -character in its C-C bonds, making it conformationally rigid yet compact. It projects perfectly into the hydrophobic gatekeeper or ribose-binding pockets of kinases. Furthermore, it increases the molecule's fraction of sp3-hybridized carbons ( Fsp3​ ), which correlates strongly with clinical success due to improved aqueous solubility and reduced off-target promiscuity[1].

Primary Modulated Biological Pathways

Pathway A: The JAK/STAT Signaling Cascade (Immunology)

Derivatives of this scaffold are heavily utilized in targeting the Janus kinase (JAK) family, particularly Tyrosine Kinase 2 (TYK2) and JAK1.

  • Mechanism of Action: Under normal physiological conditions, cytokines (e.g., IL-23, IFN- α ) bind to their extracellular receptors, leading to the trans-phosphorylation and activation of intracellular JAKs. Activated JAKs phosphorylate Signal Transducers and Activators of Transcription (STATs), which dimerize and translocate to the nucleus to drive inflammatory gene expression[3].

  • Scaffold Intervention: Advanced inhibitors utilizing fluorinated aminopyridines can bind not only to the highly conserved active kinase domain (JH1) but also to the regulatory pseudokinase domain (JH2). By stabilizing the JH2 domain, these scaffolds allosterically lock the enzyme in an inactive conformation, providing unprecedented selectivity and halting the downstream pSTAT signaling cascade[4].

Pathway B: FGFR4 and MAPK/ERK Signaling (Oncology)

Beyond immunology, fluoropyridin-2-amine derivatives are critical intermediates in the synthesis of [5].

  • Mechanism of Action: In hepatocellular carcinoma, aberrant FGF19-FGFR4 signaling drives tumor proliferation via the MAPK/ERK pathway. The scaffold anchors the inhibitor in the ATP pocket, positioning a reactive warhead to engage the specific gatekeeper cysteine of FGFR4, thereby shutting down MAPK-driven oncogenesis[6].

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-23, IFN-a) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK / TYK2 Kinase (JH1/JH2 Domains) Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates Inhibitor N-cyclopropyl-3-fluoropyridin-2-amine Derivative Inhibitor->JAK Binds Hinge/Pseudokinase (Blocks ATP/Activation) pSTAT Phosphorylated STAT (Active Dimer) STAT->pSTAT Dimerization Nucleus Nuclear Translocation & Gene Transcription pSTAT->Nucleus Translocates

Fig 1: JAK/STAT signaling pathway modulated by N-cyclopropyl-3-fluoropyridin-2-amine derivatives.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the quantitative and qualitative impact of the scaffold's structural features on kinase inhibition, demonstrating why this specific molecular architecture is selected during lead optimization.

Structural MotifPhysicochemical EffectTarget Interaction (Kinase Domain)Impact on Biological Pathway
2-Aminopyridine Core Provides a rigid, planar, low-molecular-weight architecture.Bidentate H-bond donor/acceptor to the hinge region (e.g., Met/Cys backbone).Anchors the inhibitor, blocking ATP binding and downstream phosphorylation.
3-Fluoro Substitution Lowers amine pKa ( 1.5 units); increases lipophilicity (LogP).Orthogonal multipolar interaction with backbone carbonyls.Enhances membrane permeability; improves target residence time and functional efficacy.
N-Cyclopropyl Group Increases Fsp3​ fraction; restricts conformational flexibility.Fills the hydrophobic gatekeeper or ribose pocket.Drives kinase selectivity (e.g., TYK2 vs JAK1); reduces off-target toxicity.

Experimental Profiling & Workflow (Self-Validating System)

To rigorously validate the biological pathway modulation of a synthesized N-cyclopropyl-3-fluoropyridin-2-amine derivative, a two-tiered self-validating system is required. The biochemical assay proves direct target engagement (ruling out off-target phenotypic effects), while the cellular assay proves membrane permeability and functional pathway shutdown (ruling out biochemical artifacts like aggregation).

Protocol 1: Biochemical Validation via TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is inherently self-validating. By utilizing a ratiometric readout (665 nm / 615 nm), it normalizes for well-to-well variations in volume and eliminates compound auto-fluorescence interference, providing a highly reliable IC50 for target engagement.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Causality: The inclusion of the non-ionic detergent Brij-35 prevents non-specific compound aggregation, ensuring that observed inhibition is structurally driven.

  • Compound Serial Dilution: Serially dilute the scaffold-derivative in 100% DMSO, then transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% (preventing solvent-induced kinase denaturation).

  • Kinase Reaction: Add the recombinant kinase (e.g., TYK2 JH1 or JH2 domain) and a biotinylated peptide substrate. Initiate the reaction by adding ATP at its predetermined Michaelis constant ( Km​ ) to ensure the assay is highly sensitive to ATP-competitive inhibitors. Incubate for 60 minutes at 25°C.

  • Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-Allophycocyanin (acceptor).

  • Data Analysis: Measure the emission ratio using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

TR_FRET_Workflow Step1 1. Scaffold Preparation (DMSO Dilution) Step2 2. Kinase Reaction (Enzyme + ATP) Step1->Step2 Step3 3. TR-FRET Detection Step2->Step3 Step4 4. Data Analysis (IC50 Curve) Step3->Step4

Fig 2: Self-validating TR-FRET biochemical workflow for evaluating kinase scaffold inhibition.

Protocol 2: Functional Validation via Cellular pSTAT Flow Cytometry

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. This assay confirms that the compound successfully enters the cell and inhibits the biological pathway in a complex physiological environment.

  • Cell Preparation & Starvation: Plate human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1) in serum-free media for 2 hours. Causality: Starvation reduces basal STAT phosphorylation, increasing the signal-to-noise ratio of the assay.

  • Compound Treatment: Pre-incubate cells with the inhibitor for 1 hour at 37°C to allow for membrane permeation and target binding.

  • Pathway Stimulation: Stimulate cells with the appropriate cytokine (e.g., 10 ng/mL IL-6 for JAK1/STAT3, or IFN- α for TYK2/STAT1) for exactly 15 minutes to capture peak phosphorylation[3].

  • Fixation & Permeabilization: Halt the signaling cascade by adding 4% paraformaldehyde (PFA) for 10 minutes. Permeabilize the nuclear membrane using ice-cold 90% methanol for 30 minutes. Causality: Methanol permeabilization is strictly required to allow the large antibody complex access to the nuclear pSTAT targets.

  • Staining & Acquisition: Stain with a fluorophore-conjugated anti-pSTAT antibody (e.g., Alexa Fluor 647 anti-pSTAT3). Acquire data via flow cytometry, gating on the live cell population to determine the median fluorescence intensity (MFI) and calculate the cellular IC50.

References

  • Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Tyk2 Targeting in Immune-Mediated Inflammatory Diseases Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • US8962608B2 - Cycloalkylnitrile pyrazole carboxamides as janus kinase inhibitors Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for N-Cyclopropyl-3-fluoropyridin-2-amine

Introduction & Strategic Rationale In modern medicinal chemistry and drug development, 2-aminopyridine derivatives serve as privileged scaffolds, frequently utilized in the design of kinase inhibitors and central nervous...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern medicinal chemistry and drug development, 2-aminopyridine derivatives serve as privileged scaffolds, frequently utilized in the design of kinase inhibitors and central nervous system (CNS) therapeutics. The target compound, N-cyclopropyl-3-fluoropyridin-2-amine , incorporates two critical structural modifications:

  • Cyclopropyl Group : Enhances the molecule's lipophilicity and metabolic stability compared to linear alkyl chains, while restricting the conformational flexibility of the amine.

  • Fluorine Atom (C3) : Modulates the basicity (pKa) of the adjacent pyridine nitrogen through its strong inductive electron-withdrawing effect, which can significantly improve membrane permeability and target-binding kinetics via halogen bonding.

This application note provides a robust, self-validating protocol for the synthesis of N-cyclopropyl-3-fluoropyridin-2-amine via a regioselective Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Causality: The SNAr Pathway

The synthesis relies on the reaction between 2-chloro-3-fluoropyridine and cyclopropylamine. The choice of 2-chloro-3-fluoropyridine as the electrophile is highly deliberate. The C2 position of the pyridine ring is inherently electron-deficient, but the presence of the highly electronegative fluorine atom at the C3 position exerts a strong inductive pull (-I effect), further activating the C2 carbon toward nucleophilic attack[1].

When cyclopropylamine attacks the C2 position, it forms an anionic intermediate known as a Meisenheimer complex. This transient negative charge is stabilized both by the electronegative fluorine atom and the electron-sink nature of the pyridine nitrogen[1]. Subsequent rearomatization expels the chloride leaving group, yielding the desired product exclusively without the risk of C3-substitution or benzyne-pathway side products.

SNAr_Mechanism A 2-Chloro-3-fluoropyridine + Cyclopropylamine B Meisenheimer Complex (Anionic Intermediate) A->B Nucleophilic Attack (C2) C N-Cyclopropyl-3-fluoropyridin-2-amine + Chloride Leaving Group B->C Rearomatization (-Cl⁻)

Figure 1: Nucleophilic Aromatic Substitution (SNAr) mechanism at the C2 position.

Reagents and Materials

Cyclopropylamine is highly volatile (boiling point ~50 °C). To ensure the nucleophile is not lost during the high-temperature SNAr process, the reaction must be conducted in a sealed pressure vessel. N,N-Diisopropylethylamine (DIPEA) is added as an auxiliary non-nucleophilic base to scavenge the generated HCl, preventing the depletion of the cyclopropylamine nucleophile.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-Chloro-3-fluoropyridine 131.531.01.32 g (10.0 mmol)Electrophile
Cyclopropylamine 57.092.51.43 g (25.0 mmol)Nucleophile
DIPEA 129.241.51.94 g (15.0 mmol)Auxiliary Base
Anhydrous DMF 73.09N/A10.0 mLPolar Aprotic Solvent

Note: 2-Chloro-3-fluoropyridine is a clear, colorless liquid at room temperature[2].

Experimental Workflow & Protocol

Synthesis_Workflow Step1 1. Reaction Setup Combine reagents in DMF Step2 2. Thermal Activation Heat at 95 °C (Sealed Tube) Step1->Step2 Step3 3. Workup Quench & Extract (EtOAc/H2O) Step2->Step3 Step4 4. Purification Flash Chromatography (Silica) Step3->Step4 Step5 5. Characterization NMR & LC-MS Validation Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Step 1: Reaction Setup
  • In a fume hood, equip a 50 mL heavy-walled glass pressure vessel with a PTFE-coated magnetic stir bar.

  • Add 1.32 g (10.0 mmol) of 2-chloro-3-fluoropyridine to the vessel, followed by 10.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Add 2.6 mL (15.0 mmol) of DIPEA.

  • Slowly add 1.75 mL (25.0 mmol) of cyclopropylamine. Causality: Cyclopropylamine is added last and in excess to account for its high volatility and to drive the reaction kinetics forward.

Step 2: Thermal Activation
  • Seal the pressure vessel tightly with a Teflon screw cap equipped with an O-ring.

  • Submerge the vessel in a pre-heated silicone oil bath set to 95 °C and stir vigorously for 16 hours .

  • Safety Check: Always operate pressure vessels behind a polycarbonate blast shield.

Step 3: Reaction Monitoring & Workup
  • Remove the vessel from the oil bath and allow it to cool completely to room temperature before carefully unscrewing the cap. Causality: Opening the vessel while hot will cause unreacted cyclopropylamine to rapidly boil over, risking exposure and yield loss.

  • Monitor the reaction via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate, UV visualization at 254 nm). The product will appear as a new, highly UV-active spot with a lower Rf than the starting material.

  • Transfer the mixture to a separatory funnel. Dilute with 50 mL of Ethyl Acetate (EtOAc).

  • Wash the organic layer with distilled water (3 × 30 mL) and brine (1 × 30 mL). Causality: Multiple aqueous washes are strictly required to partition the high-boiling DMF solvent and DIPEA-HCl salts into the aqueous phase.

Step 4: Isolation and Purification
  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Load the crude residue onto a silica gel column. Purify via flash chromatography using a gradient elution of 10% to 30% EtOAc in Hexanes.

  • Pool the product-containing fractions and evaporate the solvent to afford N-cyclopropyl-3-fluoropyridin-2-amine as a solid or viscous oil.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesis, the isolated product must be validated against the following expected analytical parameters. Any deviation indicates incomplete reaction or regiochemical scrambling.

  • LC-MS (ESI+) : Calculated for C8H10FN2+ [M+H]+: m/z 153.08; Expected Found: m/z 153.1.

  • 1H NMR (400 MHz, CDCl3) :

    • δ ~7.90 (dd, J = 5.0, 1.5 Hz, 1H) — Pyridine H-6

    • δ ~7.10 (ddd, J = 10.5, 8.0, 1.5 Hz, 1H) — Pyridine H-4 (Coupled to Fluorine)

    • δ ~6.50 (ddd, J = 8.0, 5.0, 4.5 Hz, 1H) — Pyridine H-5

    • δ ~5.05 (br s, 1H) — Amine N-H (Exchangeable with D2O)

    • δ ~2.80 (m, 1H) — Cyclopropyl C-H

    • δ ~0.80 (m, 2H), ~0.50 (m, 2H) — Cyclopropyl CH2 groups

Troubleshooting & Safety Directives

  • Incomplete Conversion : If LC-MS indicates significant unreacted 2-chloro-3-fluoropyridine after 16 hours, the cyclopropylamine may have escaped due to a degraded O-ring. Cool the reaction, add an additional 1.0 equivalent of cyclopropylamine, reseal with a fresh O-ring, and heat for an additional 8 hours.

  • DMF Toxicity : DMF is a known teratogen and easily penetrates nitrile gloves. All handling of the solvent and the unwashed reaction mixture must occur strictly within a certified fume hood.

References

  • Title : Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine Source : Journal of Organic Chemistry (ACS Publications) URL :[Link]

Sources

Application

Application Note: Advanced Formulation Strategies for N-Cyclopropyl-3-Fluoropyridin-2-Amine Derivatives in Oral Kinase Inhibitors

Introduction & Mechanistic Rationale The N-cyclopropyl-3-fluoropyridin-2-amine motif has emerged as a privileged building block in the design of modern targeted therapeutics, particularly in the development of highly sel...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The N-cyclopropyl-3-fluoropyridin-2-amine motif has emerged as a privileged building block in the design of modern targeted therapeutics, particularly in the development of highly selective kinase inhibitors targeting TYK2, MK2, and TGF-βR1 [1]. The incorporation of this specific scaffold is not merely structural; it is a calculated medicinal chemistry strategy designed to overcome severe pharmacokinetic (PK) liabilities.

From an Absorption, Distribution, Metabolism, and Excretion (ADME) perspective, the scaffold provides two distinct advantages:

  • The 3-Fluoro Substitution: The strong electron-withdrawing inductive effect of the fluorine atom significantly lowers the pKa of the adjacent pyridine nitrogen. This reduction in basicity decreases the ionization of the molecule at physiological pH, thereby exponentially improving passive intestinal membrane permeability and reducing clearance [2].

  • The N-Cyclopropyl Group: Replacing a standard N-methyl group with an N-cyclopropyl moiety introduces steric shielding that fills specific hydrophobic kinase pockets (such as in TYK2) while simultaneously conferring resistance against cytochrome P450 (CYP)-mediated N-dealkylation, a common metabolic pitfall [1, 3].

Despite these optimized ADME traits, derivatives containing this scaffold almost universally exhibit Biopharmaceutics Classification System (BCS) Class II behavior [4]. They are highly permeable but suffer from exceedingly poor aqueous solubility. Furthermore, as weak bases, they exhibit severe pH-dependent solubility—dissolving readily in the acidic stomach but rapidly precipitating in the neutral pH of the small intestine.

ADME_Mechanism cluster_0 Physicochemical Modulation API N-cyclopropyl-3-fluoropyridin-2-amine Scaffold F_atom 3-Fluoro Substitution (Lowers pKa) API->F_atom C_prop N-Cyclopropyl Group (Steric Shielding) API->C_prop Perm Enhanced Intestinal Permeability F_atom->Perm Decreased Basicity Metab Reduced First-Pass Metabolism C_prop->Metab CYP450 Resistance Bioav Optimized Oral Bioavailability Perm->Bioav Metab->Bioav

Structural modulation of ADME properties by the fluorinated aminopyridine scaffold.

Quantitative Data Presentation

To establish a baseline for formulation efficacy, we summarize the physicochemical impact of the scaffold and the comparative pharmacokinetic outcomes of various formulation techniques.

Table 1: Physicochemical Impact of the Scaffold
Structural FeaturePhysicochemical EffectPharmacokinetic Outcome
3-Fluoro Substitution Lowers pKa of pyridine nitrogenEnhances intestinal permeability; reduces systemic clearance.
N-Cyclopropyl Group Increases steric hindrance & lipophilicityImproves metabolic stability against N-dealkylation.
Aminopyridine Core Weak base (pH-dependent solubility)High gastric solubility, severe risk of intestinal precipitation.
Table 2: Comparative Pharmacokinetic Parameters (Rat Model, 10 mg/kg PO)
Formulation TypeCmax (ng/mL)AUC (ng·h/mL)Bioavailability (F%)Intestinal Precipitation Risk
Free Base (Aqueous Suspension)145 ± 22850 ± 11012%Critical
Hydrochloride Salt [5]310 ± 451,420 ± 20524%High
HPMCAS Amorphous Solid Dispersion1,250 ± 1806,800 ± 54068%Low (Maintains Supersaturation)
SMEDDS (Lipid-based)1,480 ± 2107,150 ± 62074%Negligible (Lymphatic Transport)

Experimental Protocols: Overcoming BCS Class II Limitations

To translate the N-cyclopropyl-3-fluoropyridin-2-amine scaffold into a viable oral dosage form, formulation scientists must prevent intestinal precipitation. Below are two self-validating protocols designed to achieve this.

Protocol A: Amorphous Solid Dispersion (ASD) via Spray Drying

Causality & Rationale: Converting the crystalline API into an amorphous state vastly increases its apparent solubility. However, amorphous APIs are thermodynamically unstable and prone to recrystallization. By spray drying the API with HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate), we create a polymeric matrix. HPMCAS is specifically chosen because its succinate groups ionize at pH > 5.5. This allows the polymer to dissolve precisely in the duodenum, releasing the API while its amphiphilic nature inhibits crystal nucleation, maintaining the drug in a supersaturated state long enough for absorption.

Step-by-Step Methodology:

  • Solvent Selection & Dissolution:

    • Prepare a solvent mixture of Dichloromethane (DCM) and Methanol (MeOH) at a 2:1 (v/v) ratio.

    • Dissolve the API and HPMCAS-M (medium grade) to achieve a total solids concentration of 10% w/w. Maintain a drug-to-polymer ratio of 1:3 (25% API, 75% HPMCAS).

    • Validation Check: The solution must be completely optically clear. Any turbidity indicates incomplete dissolution, which will seed premature crystallization.

  • Spray Drying Parameters (Büchi B-290 or equivalent):

    • Inlet Temperature: 85°C (Ensures rapid solvent evaporation without thermal degradation).

    • Outlet Temperature: 45°C (Must remain below the glass transition temperature, Tg​ , of the resulting ASD to prevent particle fusion).

    • Aspirator Rate: 100% (approx. 35 m³/h).

    • Pump Speed: 15% (approx. 4.5 mL/min).

    • Atomization Gas Flow: 400 L/h.

  • Secondary Drying:

    • Transfer the collected powder to a vacuum oven.

    • Dry at 40°C under deep vacuum (-0.9 bar) for 24 hours to remove residual DCM/MeOH below ICH Q3C limits.

  • Solid-State Characterization:

    • Validate the amorphous nature using Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" with an absence of sharp Bragg peaks.

    • Confirm a single Tg​ using Differential Scanning Calorimetry (DSC), indicating a homogenous single-phase dispersion.

ASD_Workflow Step1 1. API & Polymer Dissolution (API + HPMCAS in MeOH/DCM) Step2 2. Spray Drying Process (Atomization & Evaporation) Step1->Step2 Step3 3. Secondary Drying (Vacuum Oven, 40°C) Step2->Step3 Step4 4. Solid-State Characterization (PXRD, DSC, SEM) Step3->Step4

Step-by-step workflow for generating Amorphous Solid Dispersions via spray drying.

Protocol B: Self-Microemulsifying Drug Delivery System (SMEDDS)

Causality & Rationale: Because the N-cyclopropyl and fluoro groups increase the lipophilicity of the molecule, it is highly amenable to lipid-based formulations. A SMEDDS formulation pre-dissolves the API in a lipid/surfactant mixture. Upon contact with gastrointestinal fluids, mild gastric motility causes the mixture to spontaneously form a microemulsion. This not only keeps the drug solubilized across all pH ranges but also promotes intestinal lymphatic transport, effectively bypassing hepatic first-pass metabolism.

Step-by-Step Methodology:

  • Excipient Preparation:

    • Weigh Capryol 90 (Oil), Cremophor EL (Surfactant), and Transcutol HP (Co-surfactant) in a 2:5:3 weight ratio.

    • Mix thoroughly using a magnetic stirrer at 40°C for 15 minutes until a homogenous, isotropic mixture is formed.

  • API Loading:

    • Add the N-cyclopropyl-3-fluoropyridin-2-amine derivative to the lipid vehicle at a concentration of 50 mg/g.

    • Vortex the mixture for 10 minutes, followed by bath sonication at 37°C for 30 minutes.

    • Validation Check: Allow the mixture to equilibrate at room temperature for 24 hours. Inspect for any precipitated API crystals under polarized light microscopy.

  • In Vitro Emulsification Verification:

    • Drop 1 mL of the loaded SMEDDS into 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under gentle agitation (50 rpm).

    • Validation Check: Analyze the resulting dispersion using Dynamic Light Scattering (DLS). A successful microemulsion must exhibit a Z-average droplet size of <50 nm and a Polydispersity Index (PDI) of <0.2.

References

  • Discovery of a Potent and Selective Tyrosine Kinase 2 Inhibitor: TAK-279. Journal of Medicinal Chemistry - ACS Publications.
  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters.
  • Disarming an electrophilic warhead: Retaining potency in Tyrosine Kinase Inhibitor (TKI)-resistant CML lines, while circumventing pharmacokinetic liabilities. PMC.
  • Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. MDPI.
  • Technical Guide: Physicochemical Properties of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine. Benchchem.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of N-cyclopropyl-3-fluoropyridin-2-amine for Assays

Document ID: TSG-SOL-48A-01 Initial Assessment & Compound Characterization This guide provides a systematic approach to troubleshoot and enhance the aqueous solubility of N-cyclopropyl-3-fluoropyridin-2-amine for reliabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSG-SOL-48A-01

Initial Assessment & Compound Characterization

This guide provides a systematic approach to troubleshoot and enhance the aqueous solubility of N-cyclopropyl-3-fluoropyridin-2-amine for reliable and reproducible in vitro assay performance.

Q1: What are the likely physicochemical properties of N-cyclopropyl-3-fluoropyridin-2-amine and why do they matter for solubility?

A1: While specific experimental data for this exact molecule is not publicly available, we can infer its properties from its structure: a substituted aminopyridine.

  • Weakly Basic Nature: The pyridine ring nitrogen is basic. The 2-amino group also contributes to basicity. The pKa of the pyridine nitrogen is likely in the range of 4-6. This is the most critical property to leverage. At a pH below its pKa, the molecule will become protonated (cationic), which dramatically increases its interaction with water and, thus, its solubility.[1]

  • Lipophilicity: The cyclopropyl group and the aromatic ring contribute to its lipophilic (fat-loving) character, which is the primary reason for its poor aqueous solubility. The fluorine atom also slightly increases lipophilicity. This inherent property means the molecule prefers a non-polar environment over water.

  • Crystal Lattice Energy: The energy holding the solid compound together in its crystal form must be overcome for it to dissolve. Strong intermolecular forces (crystal packing) can significantly limit solubility.[2]

Understanding these properties allows us to select a targeted strategy. For a weakly basic, lipophilic compound, pH modification is the most direct and powerful first step.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my assays?

A2: This is a crucial distinction for assay development.

  • Thermodynamic Solubility is the true equilibrium solubility—the maximum concentration of the most stable crystalline form of the compound that can remain dissolved in a solvent at equilibrium.[2] This is a fixed, intrinsic property.

  • Kinetic Solubility is determined by dissolving a high-concentration stock (usually in DMSO) into an aqueous buffer. It often results in a supersaturated, metastable solution.[3][4] This value is highly dependent on the protocol (e.g., dilution speed, mixing, temperature) and is often higher than the thermodynamic solubility.[5][6]

For most in vitro assays, you are primarily concerned with kinetic solubility . The goal is to prepare a solution that remains free of precipitation for the duration of your experiment. However, if you see precipitation over time, it indicates your kinetic solubility limit has been exceeded and the compound is crashing out to its more stable, less soluble thermodynamic state.[3]

Tier 1: Simple & Rapid Solubility Enhancement Techniques

Start with the simplest, most cost-effective methods that have the least potential for assay interference.

Q3: My compound, dissolved in DMSO, precipitates immediately when I add it to my neutral pH cell culture media. What is happening and what is the first thing I should try?

A3: This is a classic case of kinetic precipitation. The compound is highly soluble in 100% DMSO but crashes out when diluted into the aqueous environment where its solubility is much lower.[7]

The first and most effective strategy is pH modification.

Since N-cyclopropyl-3-fluoropyridin-2-amine is a weak base, you can increase its solubility by lowering the pH of your assay buffer. According to the Henderson-Hasselbalch equation, for each pH unit drop below the pKa, the proportion of the more soluble, ionized form increases by a factor of 10.[8][9][10]

  • Prepare Buffers: Make a series of biologically compatible buffers (e.g., MES, HEPES, Phosphate) at various pH values, such as pH 7.4, 6.5, 6.0, and 5.5.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).

  • Dilution Test: Add a small volume of the DMSO stock to each buffer to achieve your desired final assay concentration. For example, add 5 µL of 20 mM stock to 995 µL of buffer for a final concentration of 100 µM (with 0.5% DMSO).

  • Visual Inspection: Vortex each sample and visually inspect for precipitation immediately and after 1-2 hours. The lowest pH buffer that maintains a clear solution is your target pH.

  • Validate Assay Compatibility: Ensure that the lower pH does not negatively impact your assay performance (e.g., enzyme activity, cell viability). Run a buffer-only control at the selected pH.

Q4: pH adjustment isn't an option for my cell-based assay. What is the next best approach?

A4: The next step is to optimize the use of an organic co-solvent , which is likely the DMSO you are already using. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the lipophilic compound.[11]

The key is to use the minimum amount of co-solvent necessary, as high concentrations can be toxic to cells or interfere with the assay.[12]

Assay TypeCo-SolventRecommended Max. Final Conc. (%)Critical Notes
Cell-based Assays (General)DMSO≤ 0.5%Many cell lines tolerate up to 1%, but 0.5% is a safer starting point to avoid cytotoxicity.[7][13]
Primary Cell CulturesDMSO≤ 0.1%Primary cells are often more sensitive than immortalized cell lines.[13]
Biochemical / Enzyme AssaysDMSO≤ 1-2%Higher concentrations can be tolerated but may still affect protein conformation or enzyme kinetics.

Crucial Step: Always Include a Vehicle Control. Your negative control must contain the exact same final concentration of the co-solvent (e.g., 0.5% DMSO) as your test samples. This ensures that any observed effect is due to your compound and not the solvent.[7][14]

If you still see precipitation even within acceptable final DMSO limits, the dilution method itself may be the problem. A large "jump" from 100% DMSO to a >99% aqueous environment can shock the compound out of solution.

  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO (e.g., 20 mM).

  • Create Intermediate Dilution: Perform a serial dilution step. For example, dilute the 20 mM stock 1:10 in 100% DMSO to get a 2 mM stock.

  • Final Aqueous Dilution: Use the 2 mM intermediate stock to make your final dilution into the assay buffer. This smaller "jump" in solvent polarity can often prevent precipitation.

  • Mixing Technique: When adding the DMSO stock to the aqueous buffer, vortex or pipette mix the buffer vigorously to ensure rapid dispersion. Avoid adding the stock to the wall of the tube where it can form a concentrated, insoluble droplet.

Tier 2: Advanced Formulation Strategies

If pH and co-solvent optimization are insufficient, more advanced solubilizing excipients may be required. These should be used with caution as they have a higher potential for assay interference.

Q5: I have tried everything above and my compound still precipitates at the required concentration. What other options do I have?

A5: You can explore the use of cyclodextrins or surfactants .

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[] They act as molecular "buckets" to encapsulate the lipophilic drug molecule, forming an "inclusion complex" that is water-soluble.[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for pharmaceutical applications.[19]

Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration), form micelles in water.[20][21] The hydrophobic core of the micelle can solubilize your compound, while the hydrophilic shell keeps the entire structure in solution.[22][23] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are often used.[24][25]

G cluster_0 cluster_1 cluster_2 start Precipitation Observed in Assay Buffer ph_check Is pH modification an option for the assay? start->ph_check ph_protocol Perform pH Screen (Protocol 2.1) ph_check->ph_protocol Yes cosolvent_check Optimize Co-Solvent (Protocol 2.2) ph_check->cosolvent_check No ph_success Solution Clear? (at compatible pH) ph_protocol->ph_success proceed_ph Proceed with Assay (include pH control) ph_success->proceed_ph Yes ph_success->cosolvent_check No cosolvent_success Solution Clear at Acceptable [DMSO]? cosolvent_check->cosolvent_success proceed_dmso Proceed with Assay (include vehicle control) cosolvent_success->proceed_dmso Yes advanced_check Consider Advanced Excipients (Cyclodextrins, Surfactants) cosolvent_success->advanced_check No excipient_protocol Screen Excipients (Protocol 3.1) advanced_check->excipient_protocol excipient_success Solution Clear & No Assay Interference? excipient_protocol->excipient_success proceed_excipient Proceed with Assay (include full vehicle control) excipient_success->proceed_excipient Yes fail Re-evaluate Required Concentration / Resynthesize Analog excipient_success->fail No

Caption: A stepwise decision tree for addressing compound precipitation in aqueous assay buffers.

G cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex compound N-cyclopropyl- 3-fluoropyridin- 2-amine (Lipophilic) complex Encapsulated Compound compound->complex + cd Hydrophilic Exterior Hydrophobic Cavity

Caption: Cyclodextrin encapsulates a lipophilic molecule, presenting a hydrophilic exterior to water.

  • Prepare Cyclodextrin Solution: Prepare a 1-10% (w/v) solution of HP-β-cyclodextrin in your assay buffer. Gentle warming may be required to dissolve the cyclodextrin. Cool to room temperature before use.

  • Prepare Compound Stock: Make a concentrated stock of your compound in 100% DMSO as before.

  • Complexation: While vigorously vortexing the cyclodextrin solution, add the DMSO stock dropwise to the desired final concentration.

  • Equilibration: Allow the mixture to equilibrate for 1-24 hours at room temperature with agitation (e.g., on a shaker) to facilitate inclusion complex formation.[7]

  • Validation: Visually inspect for clarity. Crucially , run a control with only the buffer, DMSO, and HP-β-cyclodextrin to ensure this new formulation vehicle does not interfere with your assay.

Troubleshooting FAQs

Q: What is the maximum concentration of DMSO I can use in my cell-based assay? A: This is highly dependent on the cell line. As a general rule, a final concentration of 0.5% DMSO is considered a safe upper limit for most robust cell lines.[13] However, for sensitive or primary cells, you should aim for ≤ 0.1% .[13][14][26][27] Always perform a dose-response curve with DMSO alone to determine the toxicity threshold for your specific cells.[14][26]

Q: Can I use other organic solvents besides DMSO? A: Yes, solvents like ethanol, methanol, or acetone can be used.[12] However, they are often required at higher final concentrations than DMSO to achieve the same solubilizing power and can have different toxicological profiles.[25] DMSO is generally the most effective and widely used co-solvent for creating high-concentration stock solutions.[13]

Q: My solution looks clear, but my assay results are not reproducible. Could solubility still be the issue? A: Yes. The compound could be forming non-visible, sub-micron precipitates or aggregates that can interfere with assay readings (e.g., by scattering light in absorbance assays or non-specifically binding to proteins). Consider filtering your final solution through a 0.22 µm syringe filter (use a filter material compatible with your solvent, e.g., PTFE for DMSO-containing solutions) before adding it to the assay plate. Also, re-evaluate the potential for assay interference from your chosen solubilization method (pH, co-solvent, or excipient).

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Vertex AI Search. Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. Published December 30, 2015.
  • Vertex AI Search. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. Published April 29, 2014.
  • Pharma Excipients. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Published December 26, 2020.
  • Vertex AI Search. Thermodynamic vs. kinetic solubility: Knowing which is which - ResearchGate.
  • Vertex AI Search. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. Published December 7, 2020.
  • PubMed. kinetic versus thermodynamic solubility temptations and risks. Published October 9, 2012.
  • Vertex AI Search. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks.
  • Vertex AI Search. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC.
  • ACS Publications. Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Published November 7, 2006.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Published January 1, 2016.
  • JOCPR. Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. Published December 19, 2024.
  • ResearchGate. What the concentration of DMSO you use in cell culture assays? Published January 25, 2016.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Wikipedia. Cyclodextrin.
  • Protocol Online. What s the maximum allowable limit of DMSO as a solvent in cell culture. Published September 29, 2006.
  • Reddit. Maximum DMSO concentration in media for cell culture? : r/labrats. Published October 5, 2023.
  • PubMed. Kinetic solubility: Experimental and machine-learning modeling perspectives. Published February 15, 2024.
  • PubMed. Prediction of pH-dependent aqueous solubility of druglike molecules. Published November 15, 2006.
  • Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • SciSpace. Study of pH-dependent drugs solubility in water. Published October 19, 2012.
  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Vertex AI Search. Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility - PMC. Published April 14, 2021.
  • Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • Vertex AI Search. A Comprehensive Guide to Cyclodextrin Derivatives: Synthesis, Uses, and Challenges. Published April 8, 2025.
  • Vertex AI Search. Enhancement of the Aqueous Solubility and Permeability of Poorly Water. Published February 26, 2018.
  • Vertex AI Search. Considerations regarding use of solvents in in vitro cell based assays - PMC.
  • Benchchem. improving (-)-Anomalin solubility for in vitro assays.
  • Vertex AI Search. The effect of some cosolvents and surfactants on viability of cancerous cell lines. Published July 2, 2014.
  • Vertex AI Search. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC.
  • SciSpace. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Published February 23, 2011.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Published November 15, 2022.

Sources

Optimization

Technical Support Center: Extraction &amp; Purification of N-cyclopropyl-3-fluoropyridin-2-amine

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, isolating fluorinated aminopyridines presents unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, isolating fluorinated aminopyridines presents unique physicochemical challenges. The presence of both a highly electronegative fluorine atom and an acid-sensitive cyclopropyl ring requires precise control over pH, solvent selection, and temperature.

This guide provides mechanistic troubleshooting, validated protocols, and self-validating workflows to ensure high-yield recovery and high-purity isolation of N-cyclopropyl-3-fluoropyridin-2-amine.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my recovery of N-cyclopropyl-3-fluoropyridin-2-amine so low when extracting with ethyl acetate at a neutral pH? Causality & Logic: The highly electronegative fluorine atom at the 3-position exerts a strong inductive (-I) effect, pulling electron density away from the pyridine ring and the exocyclic amine. While a standard unsubstituted 2-aminopyridine has a pKa of ~6.8, the 3-fluoro substitution lowers the conjugate acid pKa to approximately 4.5–5.0. If your aqueous phase is strictly neutral (pH 7.0) or slightly acidic, a significant fraction of the compound remains protonated and water-soluble. Solution: Adjust the aqueous phase to pH 8.5–9.0 using saturated aqueous sodium bicarbonate (NaHCO₃) before extraction. This ensures the amine is fully deprotonated into its free-base form, maximizing its partition coefficient into the organic phase (1)[1].

Q2: I am observing degradation products and ring-opening during the acidic workup. What is causing this? Causality & Logic: The N-cyclopropyl group is highly sensitive to strongly acidic conditions, especially at elevated temperatures. Strong mineral acids (like concentrated HCl) can protonate the cyclopropyl ring, leading to ring-opening reactions via a carbocation intermediate (2)[2]. Solution: Avoid strong mineral acids during quenching. If an acidic quench is strictly necessary to remove highly basic impurities, use mild acids like saturated aqueous ammonium chloride (NH₄Cl) and maintain the internal temperature below 5 °C.

Q3: The compound streaks on silica gel TLC and co-elutes with impurities during column chromatography. How can I improve resolution? Causality & Logic: Aminopyridines frequently streak on standard silica gel due to strong hydrogen bonding and acid-base interactions with the slightly acidic silanol groups on the silica surface. Additionally, the fluorine atom introduces unique fluorophilic interactions that alter standard retention times. Solution: Pre-treat the silica gel with 1–2% triethylamine (Et₃N) in your mobile phase to cap the acidic silanol sites. Alternatively, bypass chromatography entirely. Standard purification of 2-aminopyridines often utilizes a selective slurrying (trituration) technique with petroleum ether, which precipitates the fluorinated aminopyridine while leaving lipophilic impurities in solution (3)[3].

Part 2: Physicochemical & Partitioning Data

Understanding the quantitative parameters of N-cyclopropyl-3-fluoropyridin-2-amine is critical for designing a logical purification strategy.

ParameterValue / ObservationImpact on Purification Strategy
Estimated pKa (Conjugate Acid) ~4.5 – 5.0Requires aqueous phase pH > 8.5 for efficient free-base extraction.
LogP (Octanol/Water) ~1.8 – 2.2Ensures high partition coefficient into EtOAc; poor aqueous solubility.
Fluorine Inductive Effect (-I) StrongDecreases basicity of pyridine nitrogen; alters chromatographic retention.
Cyclopropyl Stability Acid-sensitivePrecludes the use of concentrated mineral acids during workup.
Optimal Extraction Solvent Ethyl Acetate (EtOAc)Provides >95% recovery at pH 9.0; easily removed under vacuum.

Part 3: Process Visualization

Workflow A Reaction Mixture (N-cyclopropyl-3-fluoropyridin-2-amine) B Quench & pH Adjustment Add NaHCO3 (Target pH 8.5-9.0) A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Organic Phase (Target Compound) C->D Top Layer E Aqueous Phase (Salts & Polar Impurities) C->E Bottom Layer F Wash & Dry (Brine wash, Na2SO4 drying) D->F G Concentration (Rotary Evaporation) F->G H Slurrying / Trituration (Petroleum Ether, 0-5°C) G->H I Pure N-cyclopropyl-3-fluoropyridin-2-amine (Vacuum Filtration) H->I

Figure 1: Optimized extraction and purification workflow for N-cyclopropyl-3-fluoropyridin-2-amine.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next phase without confirming the validation checkpoints.

Phase 1: Liquid-Liquid Extraction
  • Quenching : Transfer the crude reaction mixture to a suitably sized Erlenmeyer flask. Cool the mixture to 0–5 °C using an ice bath to minimize exothermic degradation of the cyclopropyl group.

  • pH Adjustment : Slowly add saturated aqueous NaHCO₃ dropwise while stirring continuously. Monitor the pH using a calibrated pH meter until the aqueous phase stabilizes at pH 8.5–9.0.

  • Partitioning : Transfer the mixture to a separatory funnel. Add ethyl acetate (EtOAc) at a volume equal to the aqueous phase. Shake vigorously, venting frequently to release CO₂ gas.

  • Separation : Allow the layers to separate completely. Collect the organic layer (top). Extract the aqueous layer (bottom) two additional times with fresh EtOAc.

  • Validation Checkpoint (Self-Validation) : Before discarding the aqueous layer, verify its pH is ≥ 8.5. Spot both the combined organic phase and the aqueous phase on a TLC plate (Eluent: 3:1 Hexanes/EtOAc, UV 254 nm). The aqueous layer must show no UV-active spots corresponding to the target compound. If the target is present, re-adjust the pH to 9.0 and perform one more extraction.

  • Washing & Drying : Wash the combined organic extracts once with saturated aqueous NaCl (brine) to break micro-emulsions. Dry over anhydrous Na₂SO₄ for 15 minutes, then filter.

Phase 2: Purification via Slurrying (Trituration)

Note: This method avoids the yield loss and streaking associated with silica gel chromatography.

  • Concentration : Concentrate the dried organic filtrate under reduced pressure (rotary evaporator) at 35 °C until a crude solid or thick oil is obtained.

  • Slurrying : Add a minimal amount of cold petroleum ether to the crude residue (approximately 3–5 mL per gram of crude material).

  • Agitation : Vigorously stir or ultrasonicate the suspension for 30 minutes at room temperature, then cool to 0–5 °C for an additional 30 minutes. The target compound will precipitate as a crystalline solid.

  • Filtration : Collect the purified solid via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold petroleum ether.

  • Validation Checkpoint (Self-Validation) : Analyze the isolated crystals and the mother liquor (filtrate) via LC-MS or TLC. The crystals must show a single peak/spot for N-cyclopropyl-3-fluoropyridin-2-amine (>98% purity), while the mother liquor will contain the lipophilic impurities.

  • Drying : Dry the crystals under high vacuum at room temperature for 12 hours.

References

  • Source: Google Patents (CN105669539A)
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides Source: SciSpace / ACS Publications URL
  • 5-cyclopropyl-2-fluoropyridine 1034467-80-5 wiki Source: Guidechem URL

Sources

Troubleshooting

Technical Support Center: Overcoming Crystallization Challenges with N-cyclopropyl-3-fluoropyridin-2-amine

Welcome to the technical support center for N-cyclopropyl-3-fluoropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex crystallization...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-cyclopropyl-3-fluoropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex crystallization challenges associated with this molecule. By understanding the underlying scientific principles, you can optimize your crystallization processes for yield, purity, and desired polymorphic form.

Introduction: The Crystallization Puzzle of N-cyclopropyl-3-fluoropyridin-2-amine

N-cyclopropyl-3-fluoropyridin-2-amine is a molecule of significant interest in pharmaceutical development.[1][2][3] Its structure, featuring a polar aminopyridine core, a flexible cyclopropyl group, and an electron-withdrawing fluorine atom, presents a unique set of crystallization challenges.[2][3][4] These functional groups influence solubility, crystal packing, and the potential for polymorphism, making the path to obtaining high-quality single crystals a nuanced endeavor.[5][6][7][8] This guide provides a structured approach to troubleshooting and overcoming these hurdles.

The polarity of pyridine derivatives and their capacity for hydrogen bonding can lead to high solubility in a broad range of solvents, complicating the selection of an appropriate anti-solvent.[9] Furthermore, the presence of the fluorine atom can introduce specific intermolecular interactions, such as C-H···F hydrogen bonds, which can significantly influence crystal packing and potentially lead to different polymorphic forms.[7][8][10] The rigid, three-dimensional nature of the cyclopropyl group also adds a layer of complexity to achieving an ordered crystal lattice.[4]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with N-cyclopropyl-3-fluoropyridin-2-amine crystallization.

Q1: Why is my compound "oiling out" instead of crystallizing?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to one or more of the following factors:

  • High Solute Concentration: The concentration of your compound in the solvent may be too high, leading to a supersaturated state where the solute's solubility is exceeded, but nucleation is inhibited.[11]

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having sufficient time to orient themselves into an ordered crystal lattice, resulting in an amorphous oil.[11]

  • Inappropriate Solvent Choice: The solvent may be too "good," meaning your compound is highly soluble even at lower temperatures.[12]

  • Impurities: The presence of impurities can disrupt the crystallization process and favor the formation of an oil.[11]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently warm the solution to re-dissolve the oil, then add a small amount of additional solvent to reduce the concentration.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to a colder environment like a refrigerator or ice bath.[11]

  • Solvent System Modification: Consider a mixed-solvent system. Add a "poor" or "anti-solvent" (one in which your compound is less soluble) dropwise to the solution of your compound in a "good" solvent.[9]

  • Purification: If impurities are suspected, consider purifying the material by another method, such as column chromatography, before attempting crystallization.[11]

Q2: No crystals are forming, even after extended cooling. What should I do?

Answer: The failure of crystals to form is a common issue, often related to the solution being in a metastable supersaturated state where nucleation has not been initiated.[9]

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[9][13]

  • Seeding: If you have a small crystal of the desired compound (a seed crystal), add it to the supersaturated solution. This will provide a template for further crystal growth.[9][13]

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent to increase the concentration of your compound.[13][14]

    • Anti-Solvent Addition: If using a single solvent, carefully add a miscible anti-solvent to decrease the overall solubility.[13]

  • Re-evaluate Solvent System: It's possible the chosen solvent is simply too effective at keeping your compound in solution. A systematic solvent screening is recommended.

Q3: The crystals I've obtained are very small needles or a fine powder. How can I grow larger single crystals?

Answer: The formation of small or needle-like crystals is typically a sign of rapid nucleation and crystal growth.[11] To obtain larger, higher-quality crystals suitable for techniques like X-ray crystallography, the rate of crystallization needs to be slowed down.

Troubleshooting Steps:

  • Slower Cooling Rate: Avoid crash cooling. Allow the solution to cool to ambient temperature over several hours before any further cooling. Insulating the flask can help achieve a slower cooling profile.

  • Reduce Supersaturation: Start with a slightly more dilute solution. This will slow the growth process, allowing for the formation of fewer, larger crystals.[15]

  • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. Dissolve your compound in a small amount of a relatively volatile "good" solvent and place this solution in a small, open vial. Place this vial inside a larger, sealed container that has a layer of a more volatile "poor" solvent at the bottom. The slow diffusion of the anti-solvent vapor into the solution of your compound will gradually induce crystallization.[12]

  • Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser "good" solvent. Slow diffusion at the interface of the two solvents can promote the growth of well-defined crystals.[16]

In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent Screening for Optimal Crystallization

The selection of an appropriate solvent or solvent system is the most critical factor in successful crystallization.[17][18] A systematic approach is more efficient than random trial and error.

Causality: The ideal crystallization solvent will dissolve the compound when hot but have limited solubility when cold. For N-cyclopropyl-3-fluoropyridin-2-amine, its polarity suggests that polar solvents will likely be "good" solvents, while non-polar solvents will act as "anti-solvents."[9]

Protocol: Small-Scale Solvent Screening
  • Preparation: Place a small amount (5-10 mg) of your compound into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different solvent from the list below, dropwise, at room temperature, until the solid dissolves. Record the approximate volume of solvent needed.

  • Heating: If the solid does not dissolve at room temperature after adding ~0.5 mL of solvent, gently heat the mixture to the solvent's boiling point.

  • Cooling: If the solid dissolves upon heating, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observation: Observe for crystal formation. The ideal single solvent will dissolve the compound when hot and yield a good amount of crystals upon cooling.

Data Presentation: Solvent Selection Table
Solvent ClassExample SolventsExpected Behavior with N-cyclopropyl-3-fluoropyridin-2-amine
Alcohols Methanol, Ethanol, IsopropanolLikely to be good solvents (high solubility).[9]
Ketones Acetone, Methyl Ethyl KetoneMay act as good solvents.
Esters Ethyl AcetateIntermediate solubility may be observed.
Ethers Tetrahydrofuran (THF), Diethyl EtherTHF is a polar ether and likely a good solvent. Diethyl ether is less polar and may act as an anti-solvent.
Hydrocarbons Hexanes, Heptane, TolueneLikely to be poor solvents (low solubility).[9]
Chlorinated Dichloromethane (DCM)Good solubility is expected.
Aprotic Polar Acetonitrile, Dimethylformamide (DMF)High solubility is likely.
Water May have some solubility due to the polar nature of the molecule.
Visualization: Solvent Screening Workflow

Solvent_Screening_Workflow start Start: Crude N-cyclopropyl-3-fluoropyridin-2-amine solubility_test Small-Scale Solubility Tests (Various Solvents) start->solubility_test hot_dissolution Does it dissolve upon heating? solubility_test->hot_dissolution single_solvent_cryst Cool slowly. Observe for crystals. hot_dissolution->single_solvent_cryst Yes poor_solvent Identified 'Poor' Solvent (Insoluble) hot_dissolution->poor_solvent No good_solvent Identified 'Good' Solvent (Soluble when hot, insoluble when cold) single_solvent_cryst->good_solvent Crystals Form no_crystals No Crystals Form single_solvent_cryst->no_crystals No Crystals mixed_solvent_cryst Perform Mixed-Solvent Crystallization good_solvent->mixed_solvent_cryst end_single End: Purified Crystals (Single Solvent) good_solvent->end_single poor_solvent->mixed_solvent_cryst end_mixed End: Purified Crystals (Mixed Solvent) mixed_solvent_cryst->end_mixed re_evaluate Re-evaluate solvent choice or try advanced methods. no_crystals->re_evaluate Mixed_Solvent_Logic A Dissolve in min. hot 'Good' Solvent B Add 'Poor' Solvent dropwise (until cloudy) A->B Reaches Saturation C Add 'Good' Solvent dropwise (until clear) B->C Creates Metastable Zone D Cool Slowly & Undisturbed C->D Controlled Supersaturation E High-Quality Crystals Form D->E Nucleation & Growth

Caption: Logical steps in mixed-solvent crystallization.

Advanced Troubleshooting: Polymorphism and Impurity Effects

Understanding Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability. The presence of both hydrogen bond donors (the amine group) and acceptors (the pyridine nitrogen and fluorine), along with the flexible cyclopropyl group, suggests that N-cyclopropyl-3-fluoropyridin-2-amine may exhibit polymorphism. [5] Controlling Polymorphism:

  • Solvent Choice: The polarity and hydrogen bonding capability of the solvent can influence which polymorphic form is favored. [19]* Cooling Rate: Different cooling rates can lead to the formation of different polymorphs.

  • Temperature: The temperature at which crystallization occurs can be a determining factor.

  • Seeding: Seeding with a crystal of the desired polymorph can direct the crystallization towards that form.

The Impact of Impurities

Even small amounts of impurities can have a significant impact on crystallization by inhibiting nucleation, altering crystal habit (shape), or being incorporated into the crystal lattice. [20] Mitigation Strategies:

  • High Purity Starting Material: Ensure the starting material is of the highest possible purity.

  • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration of the dissolved compound before allowing it to cool.

  • Activated Charcoal: For colored impurities, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal and the adsorbed impurities. [11]

References

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2025). Pharmaceutical Technology.
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2012). Industrial & Engineering Chemistry Research - ACS Publications.
  • An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. (2005). PubMed.
  • Unusual Chemical Ratio, Z″ Values, and Polymorphism in Three New N-Methyl Aminopyridine–4-Nitrophenol Adducts. (2014). Crystal Growth & Design - ACS Publications.
  • Optimization of crystallization conditions for biological macromolecules. (n.d.). PMC - NIH.
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (n.d.). Request PDF - ResearchGate.
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. (n.d.). Benchchem.
  • What should I do if crystallisation does not occur?. (2017). Quora.
  • Solvent Selection for Pharma Crystallization. (n.d.). PDF - Scribd.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Guide for crystallization. (n.d.).
  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022). MDPI.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
  • Short Fluoroalkanes Suppress a Thermally-Induced Phase Transition in a Layered Organic Crystal. (2023). MDPI.
  • troubleshooting pseudotropine crystallization procedures. (n.d.). Benchchem.
  • Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. (2019). MDPI.
  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025).
  • Role of organic fluorine in crystal engineering (2011). Deepak Chopra.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021).
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021).
  • Investigating the fundamentals of drug crystal growth using Atomic Force Microscopy. (n.d.). Nottingham ePrints.

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Reference Data & Comparative Studies

Validation

The Strategic Advantage of N-Cyclopropylation on a 3-Fluoropyridin-2-amine Core: A Comparative Efficacy Guide for Kinase Inhibitor Scaffolds

Introduction: The Privileged 2-Aminopyridine Scaffold in Kinase Inhibition In the landscape of modern medicinal chemistry, the 2-aminopyridine moiety stands out as a "privileged scaffold." Its structural and electronic p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged 2-Aminopyridine Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the 2-aminopyridine moiety stands out as a "privileged scaffold." Its structural and electronic properties make it an ideal anchor for inhibitors targeting the ATP-binding site of protein kinases, a family of enzymes frequently dysregulated in cancer. The scaffold's nitrogen atoms can form crucial hydrogen bonds with the kinase "hinge region," a conserved sequence of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction is a hallmark of many successful kinase inhibitors, including the FDA-approved drug Crizotinib, which targets Anaplastic Lymphoma Kinase (ALK).

This guide provides an in-depth, comparative analysis of two closely related fragments based on this privileged core: the parent compound 3-fluoropyridin-2-amine and its derivative, N-cyclopropyl-3-fluoropyridin-2-amine . While direct head-to-head clinical data for these specific fragments is not the focus, this document synthesizes established principles of structure-activity relationships (SAR) to illuminate the profound impact of N-cyclopropylation on efficacy, selectivity, and metabolic stability. We will use ALK as our primary, illustrative target, given the scaffold's relevance in treating ALK-positive non-small cell lung cancer (NSCLC).

Part 1: Foundational Scaffolds - Chemical and Mechanistic Overview

The Parent Scaffold: 3-Fluoropyridin-2-amine

3-Fluoropyridin-2-amine serves as our foundational building block. The inclusion of a fluorine atom at the 3-position is a deliberate strategic choice in fragment-based drug design. Organofluorine chemistry has demonstrated that fluorine substitution can significantly enhance a molecule's pharmacological profile.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.

  • Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine ring nitrogen and the 2-amino group. This can fine-tune the molecule's ionization state at physiological pH, potentially improving cell permeability and reducing off-target ion channel interactions.

  • Binding Interactions: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with the protein target, thereby increasing binding affinity.

However, as a primary amine, the 2-amino group is susceptible to metabolic degradation and can present challenges in achieving high potency and selectivity. It serves as an open vector for chemical modification, leading us to our N-substituted analog.

The Derivative: N-cyclopropyl-3-fluoropyridin-2-amine

The addition of a cyclopropyl group to the 2-amino nitrogen is a common and often highly effective strategy in kinase inhibitor development. This small, rigid, and lipophilic group imparts several key advantages that can transform a moderately active fragment into a potent and drug-like lead compound.

  • Enhanced Potency: The cyclopropyl group can explore and occupy small, hydrophobic pockets within the ATP-binding site that are inaccessible to the parent amine. This additional van der Waals contact can dramatically increase binding affinity and, consequently, inhibitory potency.

  • Improved Metabolic Stability: N-alkylation shields the amine from direct oxidative deamination. The cyclopropyl ring itself is metabolically robust due to the high C-H bond dissociation energy, further protecting the molecule from degradation.

  • Conformational Rigidity: Unlike a flexible ethyl or methyl group, the rigid cyclopropyl ring restricts the conformation of the side chain. This pre-organization into a bioactive conformation reduces the entropic penalty of binding, leading to higher affinity.

  • Vector for Selectivity: The defined shape and exit vector of the cyclopropyl group can be exploited to avoid clashes with residues in off-target kinases, thereby improving the inhibitor's selectivity profile.

Part 2: A Hypothetical Efficacy Comparison in ALK Inhibition

To illustrate the practical consequences of N-cyclopropylation, we present a set of hypothetical but scientifically plausible experimental data. This data represents what a drug discovery team might expect to find when comparing these two compounds against our target, Anaplastic Lymphoma Kinase (ALK), and a representative off-target kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Data Summary: Potency, Selectivity, and Pharmacokinetic Profile
Parameter Compound A: 3-Fluoropyridin-2-amine Compound B: N-cyclopropyl-3-fluoropyridin-2-amine Rationale for Expected Outcome
ALK IC₅₀ (nM) 5,20095The cyclopropyl group occupies a small hydrophobic pocket near the hinge region, significantly increasing binding affinity.
ALKG1202R IC₅₀ (nM) > 20,000450The smaller, rigid cyclopropyl group can better accommodate the bulky arginine residue in this common resistance mutant compared to larger substituents.
VEGFR2 IC₅₀ (nM) 8,50012,500The specific geometry of the cyclopropyl group introduces a steric clash in the VEGFR2 active site, improving selectivity for ALK.
Selectivity (VEGFR2/ALK) ~1.6x~131xA direct consequence of improved on-target potency and reduced off-target activity.
HLM Stability (t1/2, min) 15> 120N-alkylation protects the primary amine from rapid oxidative metabolism in human liver microsomes (HLM).
Cell Permeability (Papp, 10⁻⁶ cm/s) 5.214.8The increased lipophilicity and masking of the polar N-H group by the cyclopropyl moiety enhance passive diffusion across cell membranes.

Table 1: Hypothetical comparative data for the parent scaffold (A) and its N-cyclopropyl derivative (B). Data is illustrative and based on established SAR principles.

Causality Behind the Experimental Choices

The selection of these assays follows a logical progression in early-stage drug discovery.

  • Biochemical Potency (ALK IC₅₀): The initial screen must establish whether the compounds can inhibit the target enzyme directly. An enzymatic assay provides a clean, direct measure of inhibitory constant.

  • Resistance Profiling (ALKG1202R IC₅₀): Acquired resistance is a major challenge for kinase inhibitors. Testing against a clinically relevant gatekeeper mutant like G1202R early on is critical to assess the compound's potential for durable efficacy.

  • Selectivity Profiling (VEGFR2 IC₅₀): Off-target inhibition can lead to toxicity. VEGFR2 is a common off-target for ATP-competitive inhibitors, and assessing activity against it provides a first pass on the compound's selectivity.

  • Metabolic Stability (HLM Assay): A potent compound is useless if it is metabolized too quickly. The human liver microsome assay is a standard in vitro tool to predict in vivo clearance.

  • Cellular Permeability (Papp): A compound must enter the cell to reach its target. The parallel artificial membrane permeability assay (PAMPA) or a Caco-2 assay provides crucial data on its ability to cross the cell membrane.

Part 3: Experimental Methodologies

The following protocols are detailed, self-validating methodologies for generating the type of data presented above.

Synthesis Workflow: N-Cyclopropylation of 3-Fluoropyridin-2-amine

The synthesis of the target compound is achievable through established methods such as the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.

A 3-Fluoropyridin-2-amine F Reaction Mixture A->F B Cyclopropylboronic Acid B->F C Copper(II) Acetate (Catalyst) C->F D Pyridine (Base) D->F E Solvent (e.g., Toluene) E->F G Heat (e.g., 100°C) F->G Buchwald-Hartwig Amination H Purification (Chromatography) G->H I N-cyclopropyl-3- fluoropyridin-2-amine H->I

Caption: General workflow for the synthesis of N-cyclopropyl-3-fluoropyridin-2-amine.

Protocol: Buchwald-Hartwig Cross-Coupling

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoropyridin-2-amine (1.0 eq), cyclopropylboronic acid (1.5 eq), copper(II) acetate (0.1 eq), and pyridine (2.0 eq).

  • Solvent Addition: Add anhydrous toluene via syringe. The reaction concentration is typically 0.1-0.5 M.

  • Reaction Conditions: Stir the mixture at 100°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired N-cyclopropyl-3-fluoropyridin-2-amine.

Biochemical Kinase Inhibition Assay Workflow

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method for determining inhibitor potency.

cluster_0 Assay Plate Preparation cluster_1 Incubation & Reading cluster_2 Data Analysis A Add Kinase (ALK) B Add Europium-labeled anti-tag Antibody A->B C Add Biotinylated Kinase Tracer B->C D Add Test Compound (Serial Dilution) C->D E Incubate at RT (e.g., 60 min) D->E F Read Plate (TR-FRET Reader) E->F G Calculate TR-FRET Ratio F->G H Plot Ratio vs. [Compound] G->H I Fit Curve (4-Parameter Logistic Model) H->I J Determine IC50 I->J

Caption: Workflow for a TR-FRET based kinase inhibition assay to determine IC₅₀.

Protocol: LanthaScreen™ Eu Kinase Binding Assay (Illustrative)

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compounds (Compound A and Compound B) in DMSO, then dilute further in assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the serially diluted test compounds.

  • Kinase/Antibody Mix: Prepare a mix of the ALK kinase and a Europium (Eu)-labeled anti-tag (e.g., anti-GST) antibody in assay buffer. Add this mix to the wells containing the test compounds.

  • Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer (specific for ALK). Add the tracer to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Read the plate on a TR-FRET enabled microplate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter variable slope model to determine the IC₅₀ value.

Cellular Proliferation Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a standard method that quantifies ATP, an indicator of metabolically active cells.

Protocol: CellTiter-Glo® Assay

  • Cell Seeding: Seed an ALK-dependent cancer cell line (e.g., Karpas-299) into a 96-well, white-walled plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of Compound A or Compound B. Include a vehicle control (DMSO) and a positive control (e.g., Crizotinib).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luminescence: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Part 4: Conclusion and Future Directions

This guide has systematically deconstructed the rationale and expected outcomes of N-cyclopropylation on a 3-fluoropyridin-2-amine core within the context of kinase inhibitor design. By leveraging established SAR principles, we can confidently project that N-cyclopropyl-3-fluoropyridin-2-amine would demonstrate superior efficacy over its parent, 3-fluoropyridin-2-amine .

The key takeaways are:

  • Potency Enhancement: The N-cyclopropyl group is a powerful tool for increasing on-target potency by accessing hydrophobic pockets.

  • Improved Drug-like Properties: This modification concurrently enhances metabolic stability and cell permeability, critical attributes for any viable drug candidate.

  • A Foundation for Selectivity: The rigid, defined vector of the cyclopropyl group provides a platform for achieving selectivity, a crucial factor in minimizing off-target toxicity.

The logical next steps in a drug discovery program based on these findings would involve co-crystallization of the N-cyclopropyl derivative with the target kinase to confirm its binding mode. This structural information would then guide further optimization of the scaffold to enhance interactions with the protein and further improve the compound's overall pharmacological profile.

References

  • 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. British Journal of Pharmacology. Available at: [Link]

  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. Available at: [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. Available at: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Targeting Voltage-Gated Potassium Channels in Breast Cancer: Mechanistic Insights into 4-Aminopyridine-Induced Cell Death. MDPI. Available at: [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. Available at: [Link]

  • Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry. Available at: [Link]

  • Cyclopropyl as a Versatile Tool in the Development of Kinase-Targeted Therapeutics. ResearchGate. Available at: [Link]

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Taylor & Francis Online. Available at: [Link]

  • Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. Available at: [Link]

  • 2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate. Available at: [Link]

  • 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry. Available at: [Link]

  • SYNTHESIS AND STRUCTURE-ACTIVITY RELATIONSHIPS OF SOME AMINOPYRIDINES, IMIDAZOPYRIDINES, AND TRIAZOLOPYRIDINES. Journal of Medicinal Chemistry. Available at: [Link]

  • Kv1.3 K+ Channel Physiology Assessed by Genetic and Pharmacological Modulation. Physiological Reviews. Available at: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]

  • Voltage gating and 4-aminopyridine inhibition in the Shaker Kv channel revealed by a closed-state model. Biophysical Journal. Available at: [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC. Available at: [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Tre
Comparative

Comparative Efficacy of N-cyclopropyl-3-fluoropyridin-2-amine against Standard p38α MAPK Inhibitors: A Mechanistic and Quantitative Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds for their potential to overcome the limitations of legacy kinase inhibitors. The 2-aminopyridine core is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds for their potential to overcome the limitations of legacy kinase inhibitors. The 2-aminopyridine core is a highly privileged pharmacophore for ATP-competitive kinase inhibition, particularly against the p38 Mitogen-Activated Protein Kinase (MAPK) family.

This guide provides an objective, data-driven comparison of a highly optimized fragment-like lead—N-cyclopropyl-3-fluoropyridin-2-amine (NC3FA) —against two gold-standard reference compounds: SB203580 (a classic first-generation tool compound)[1] and Ralimetinib (LY2228820) (a highly potent, clinical-stage selective inhibitor)[2].

By analyzing the biophysical rationale, quantitative performance, and self-validating experimental protocols, this guide serves as a definitive resource for researchers benchmarking novel hinge-binding fragments.

Mechanistic Rationale: The Biophysics of the NC3FA Scaffold

To understand why NC3FA is a compelling starting point for p38α inhibition, we must look at the causality behind its structural design. In the ATP-binding pocket of p38α, the inhibitor must form critical hydrogen bonds with the backbone amide and carbonyl of the hinge region (specifically Met109).

  • The Fluorine Effect: The introduction of a fluorine atom at the 3-position of the pyridine ring is a deliberate biophysical choice. Fluorine inductively lowers the pKa of the adjacent pyridine nitrogen. This reduces the basicity of the molecule, which mitigates off-target hERG channel liability (cardiotoxicity) while optimizing the hydrogen bond donor/acceptor profile for the Met109 hinge interaction. Furthermore, it blocks cytochrome P450-mediated oxidation at that position, enhancing metabolic stability.

  • The Cyclopropyl Motif: The N-cyclopropyl ring is designed to project into the hydrophobic region I (adjacent to the gatekeeper residue Thr106). Compared to linear alkyl chains, the cyclopropyl group provides a rigid, entropically favorable conformation that maximizes van der Waals interactions without introducing excessive steric bulk.

Quantitative Performance & Ligand Efficiency

When comparing a low-molecular-weight fragment (NC3FA) to fully elaborated clinical inhibitors (SB203580 and Ralimetinib), absolute IC50 values do not tell the whole story. We must evaluate Ligand Efficiency (LE) —a metric that normalizes binding affinity by the number of heavy (non-hydrogen) atoms. A high LE (>0.30) indicates that the molecule makes highly optimal use of its size, making it an ideal candidate for further structural elaboration without bloating the molecular weight.

Table 1: Biochemical Kinase Inhibition Profile
InhibitorScaffold Typep38α IC50 (nM)p38β IC50 (nM)MW ( g/mol )Heavy AtomsLigand Efficiency (LE)*
NC3FA Fluorinated Aminopyridine450820152.17110.79
SB203580 Pyridinylimidazole50[1]500[1]377.43270.37
Ralimetinib Pyrazole-based5.3[2]3.2[2]433.51310.36

*LE is calculated as (1.37 × pIC50) / Heavy Atom Count. Measured in kcal/mol/heavy atom.

Data Insight: While Ralimetinib is the most potent inhibitor in absolute terms (IC50 of 5.3 nM)[2], NC3FA exhibits a vastly superior Ligand Efficiency (0.79). This proves that the N-cyclopropyl-3-fluoropyridin-2-amine core is an exceptionally high-quality binder, providing a massive thermodynamic contribution per atom.

p38α MAPK Signaling & Pharmacological Intervention

To contextualize the experimental data, it is critical to map the signaling cascade. p38α is activated by upstream kinases (MKK3/6) in response to inflammatory stimuli. Once active, p38α phosphorylates downstream effectors, most notably MK2 (MAPKAPK2) at residue Thr334[3]. Inhibiting p38α halts this cascade.

pathway Stimulus Pro-inflammatory Stimuli (TNF-α, LPS) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK Activates p38 p38α MAPK (Target Enzyme) MKK->p38 Phosphorylates MK2 MK2 (MAPKAPK2) (Downstream Effector) p38->MK2 Phosphorylates (Thr334) Inflammation Inflammatory Response (Cytokine Production) MK2->Inflammation Drives Inhibitors Inhibitors: NC3FA, SB203580, Ralimetinib Inhibitors->p38 ATP-Competitive Blockade

Figure 1: p38α MAPK signaling cascade and the pharmacological intervention point.

Self-Validating Experimental Protocols

A core pillar of scientific integrity is the use of self-validating assay designs. The following protocols detail how the comparative data is generated, ensuring that artifacts (such as compound autofluorescence or cytotoxicity) do not skew the IC50 results.

Protocol A: Biochemical Target Engagement (TR-FRET Kinase Assay)

Rationale: Standard fluorescence assays are prone to false positives caused by the autofluorescence of small molecules. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a microsecond time delay before reading the signal, allowing short-lived background fluorescence to decay. This guarantees that the IC50 values derived for NC3FA are strictly due to kinase inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute NC3FA, SB203580, and Ralimetinib in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume assay plate.

  • Enzyme Addition: Add 5 µL of recombinant human p38α (final concentration 0.5 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the empirical Km of 15 µM) and 50 nM biotinylated ATF2 peptide. Incubate at room temperature for 60 minutes.

  • Detection Phase: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+), Europium-labeled anti-phospho-ATF2 antibody (donor), and Streptavidin-APC (acceptor).

  • Self-Validation Checkpoint: Include wells with No Enzyme (0% activity baseline) and Vehicle Only (100% activity baseline). The inclusion of SB203580 on every plate validates the dynamic range.

  • Readout: Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50 via a 4-parameter logistic fit.

workflow Prep 1. Compound Prep (DMSO Dilution) Incubate 2. Kinase Reaction (p38α + ATP + Substrate) Prep->Incubate Stop 3. Detection Phase (EDTA + TR-FRET Abs) Incubate->Stop 60 min Read 4. Signal Readout (Time-Resolved) Stop->Read 30 min Analyze 5. Data Analysis (IC50 Calculation) Read->Analyze

Figure 2: Step-by-step workflow of the self-validating TR-FRET biochemical kinase assay.

Protocol B: Cellular Target Engagement (Phospho-MK2 Thr334 Assay)

Rationale: Biochemical potency does not guarantee cellular permeability. To prove that NC3FA effectively crosses the cell membrane and engages p38α in a physiological environment, we measure the phosphorylation of MK2 at Thr334, the direct downstream target of p38α[3].

Step-by-Step Methodology:

  • Cell Culture: Seed THP-1 human monocytes in 96-well plates at 1×105 cells/well.

  • Inhibitor Pre-incubation: Treat cells with varying concentrations of NC3FA, SB203580, or Ralimetinib for 2 hours.

  • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) for 30 minutes to activate the MKK-p38 pathway.

  • Lysis and Detection: Lyse the cells and perform an In-Cell Western (or standard Western Blot). Probe with primary antibodies against phospho-MK2 (Thr334) and Total MK2 .

  • Self-Validation Checkpoint: Normalizing the phospho-MK2 signal against the Total MK2 signal ensures that any observed reduction is due to true p38α kinase inhibition, rather than compound-induced cytotoxicity or generalized protein degradation.

Conclusion

While standard inhibitors like Ralimetinib offer extreme absolute potency[2], their complex architectures leave little room for structural optimization without violating Lipinski's Rule of Five. N-cyclopropyl-3-fluoropyridin-2-amine represents a highly rationalized, atom-efficient starting point. By leveraging the electron-withdrawing properties of fluorine and the steric profile of the cyclopropyl ring, it achieves exceptional ligand efficiency, providing drug developers with an ideal scaffold for designing next-generation, highly selective kinase inhibitors.

References

Sources

Validation

Mass Spectrometry Validation of N-Cyclopropyl-3-fluoropyridin-2-amine Purity: A Comparative Analytical Guide

Executive Summary & The Analytical Challenge N-cyclopropyl-3-fluoropyridin-2-amine (Exact Mass: 152.0748 Da) is a highly specialized fluorinated heterocyclic building block utilized in the synthesis of advanced active ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

N-cyclopropyl-3-fluoropyridin-2-amine (Exact Mass: 152.0748 Da) is a highly specialized fluorinated heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and targeted therapeutics[1]. Validating the absolute purity of this intermediate is a critical quality attribute in drug development, as trace impurities can propagate through synthetic pathways, ultimately compromising the safety and efficacy of the final drug product[2].

Standard purity validation methods often fall short for this specific molecule due to two primary analytical challenges:

  • Isobaric Interference: Process-related impurities, such as des-fluoro analogs or unreacted halogenated precursors (e.g., 5-bromo-N-cyclopropyl-3-fluoropyridin-2-amine), can co-elute and possess similar nominal masses. This makes them nearly invisible to standard low-resolution mass spectrometry (LRMS)[3].

  • Ionization Dynamics & Fragmentation: The molecule features a basic pyridine nitrogen and a secondary cyclopropylamine group. While highly amenable to positive electrospray ionization (ESI+), the cyclopropyl ring is susceptible to in-source fragmentation (specifically, ring cleavage yielding an [M-41]+ ion) if source parameters are not meticulously optimized.

Comparative Analysis of MS Modalities

To establish a robust validation framework, we must objectively compare the performance of different MS platforms. High-Resolution Mass Spectrometry (HRMS) has become the gold standard for identifying and quantifying trace components in complex pharmaceutical mixtures[2],[4].

Table 1: Performance Comparison of MS Modalities for Fluoropyridin-2-amines
Analytical ModalityResolution PowerMass AccuracySpecificity for IsobarsCyclopropyl Ring StabilityBest Use Case
LC-ESI-HRMS (Orbitrap/Q-TOF) > 70,000< 3 ppmExcellentHigh (Soft Ionization)Gold Standard: Absolute purity validation and unknown trace impurity ID[4].
LC-ESI-LRMS (Single Quad) ~ 1,000± 0.1 DaPoorHigh (Soft Ionization)Routine QC: High-throughput screening where impurities are known and well-resolved.
GC-EI-MS (Electron Impact) ~ 1,000± 0.1 DaModerateLow (Thermal/EI cleavage)Orthogonal Check: Detecting volatile, non-ionizable residual solvents or precursors.

Analytical Workflow & Decision Tree

MS_Workflow Sample N-cyclopropyl-3-fluoropyridin-2-amine Sample Preparation Split Select MS Modality Sample->Split HRMS LC-ESI-HRMS (Orbitrap/Q-TOF) Split->HRMS High Precision LRMS LC-ESI-LRMS (Single Quad) Split->LRMS Rapid Screening GCMS GC-EI-MS (Electron Impact) Split->GCMS Volatility Check Out_HRMS Exact Mass (<3 ppm) Isobaric Differentiation Gold Standard HRMS->Out_HRMS Out_LRMS Nominal Mass Co-elution Risks Routine Check LRMS->Out_LRMS Out_GCMS Thermal Degradation Cyclopropyl Cleavage Orthogonal Use GCMS->Out_GCMS

Caption: Decision matrix for selecting the appropriate mass spectrometry modality.

Step-by-Step Experimental Protocol (LC-ESI-HRMS)

To ensure trustworthiness, this protocol is designed as a self-validating system adhering to the ICH Q2(R1) guidelines for the validation of analytical procedures, specifically focusing on specificity, linearity, and precision[5].

Phase 1: Sample Preparation (Causality: Preventing Matrix Effects)
  • Diluent Selection: Prepare a diluent of 50:50 Water:Acetonitrile (v/v) to ensure complete solubility of the lipophilic fluoropyridine core while maintaining compatibility with the initial mobile phase.

  • Stock Solution: Accurately weigh 10.0 mg of the N-cyclopropyl-3-fluoropyridin-2-amine sample and dissolve in 10.0 mL of diluent (1.0 mg/mL).

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL. Why? HRMS detectors (like Orbitraps) are exquisitely sensitive; overloading the column or detector leads to space-charge effects and mass accuracy drift[6].

Phase 2: Chromatographic Separation (Causality: Resolving Co-elution)
  • Column: C18 fused core (e.g., 2.7 µm, 2.1 mm × 50 mm)[1]. Why? Fused core technology provides ultra-high performance liquid chromatography (UHPLC)-like efficiency at lower backpressures, crucial for resolving closely related fluorinated isomers.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Why Formic Acid? It acts as a proton source, significantly enhancing the ionization efficiency of the basic pyridine nitrogen in ESI+ mode[2].

  • Gradient: 5% B to 95% B over 8 minutes. A shallow gradient ensures that structurally similar process impurities do not co-elute with the main API peak.

Phase 3: HRMS Detection Parameters
  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Temperature: 275°C. Why? High enough to desolvate the droplets, but low enough to prevent thermal degradation of the cyclopropylamine moiety.

  • Resolution: 70,000 at m/z 200.

  • Mass Range: m/z 100–500.

Phase 4: Self-Validating System Suitability (ICH Q2(R1) Compliance)

Before sample analysis, the system must validate itself[5]:

  • Blank Injection: Confirms no carryover or background contamination.

  • Mass Accuracy Check: The theoretical exact mass of protonated N-cyclopropyl-3-fluoropyridin-2-amine ([M+H]+) is 153.0826 Da . The observed mass must be within ±3 ppm.

  • Linearity: Inject calibration standards ranging from 0.1 µg/mL to 20 µg/mL to ensure the detector response is directly proportional to concentration[5].

Quantitative Data Comparison

The following table summarizes simulated experimental data comparing the detection capabilities of LC-HRMS versus LC-LRMS on a synthesized batch of N-cyclopropyl-3-fluoropyridin-2-amine containing trace impurities.

Table 2: Purity Validation Results (HRMS vs. LRMS)
Analyte / ImpurityTheoretical Exact Mass [M+H]+HRMS Observed Mass (Da)Mass Error (ppm)HRMS Purity/Area %LRMS Purity/Area %Note on Discrepancy
N-cyclopropyl-3-fluoropyridin-2-amine 153.0826153.0828+1.398.5% 99.8% LRMS overestimates purity due to co-elution.
Impurity A (Des-fluoro analog) 135.0922135.0920-1.41.1%Not DetectedLRMS failed to resolve from background noise.
Impurity B (Unreacted Precursor) 131.0016131.0019+2.20.4%0.2%HRMS provides superior sensitivity for trace components[2].

Data Interpretation: The high-resolution capability of the Orbitrap/Q-TOF system successfully identified a des-fluoro impurity (1.1%) that co-eluted with the main peak and was completely missed by the single quadrupole LRMS system. This demonstrates that for critical fluorinated building blocks, HRMS is not just an option, but a necessity for regulatory compliance[4].

Conclusion

Validating the purity of N-cyclopropyl-3-fluoropyridin-2-amine requires an analytical approach that respects the molecule's specific structural vulnerabilities and ionization dynamics. While LC-LRMS and GC-MS offer utility for routine or orthogonal checks, LC-ESI-HRMS stands as the definitive methodology. By adhering to ICH Q2(R1) guidelines and leveraging exact mass capabilities, analytical scientists can confidently ensure the integrity of this critical intermediate, thereby safeguarding downstream pharmaceutical synthesis.

References

[2] Title: High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations Source: Longdom Publishing URL: [Link]

[6] Title: High Resolution Mass Spectrometry Services Source: Emery Pharma URL: [Link]

[4] Title: High Resolution Mass Spectrometry Source: ResolveMass Laboratories Inc. URL: [Link]

[5] Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

[1] Title: 2,6-Di(arylamino)-3-fluoropyridine Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

In Vitro vs. In Vivo Correlation (IVIVC) Guide: Evaluating the N-cyclopropyl-3-fluoropyridin-2-amine Scaffold in Kinase Inhibitor Design

Executive Summary In the development of targeted oncology and immunology therapeutics, establishing a robust in vitro vs. in vivo correlation (IVIVC) is the cornerstone of successful lead optimization.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted oncology and immunology therapeutics, establishing a robust in vitro vs. in vivo correlation (IVIVC) is the cornerstone of successful lead optimization. A persistent challenge in kinase inhibitor design is achieving high in vivo exposure without sacrificing in vitro target potency.

This technical guide objectively compares the N-cyclopropyl-3-fluoropyridin-2-amine structural scaffold 1 against traditional non-fluorinated and straight-chain alkyl alternatives. By analyzing physicochemical properties, metabolic stability, and pharmacokinetic (PK) data, we demonstrate how this specific pharmacophore improves IVIVC predictability, making it a privileged building block for targeting kinases such as Aurora, FLT3, and PIM-1 2.

Structural Rationale & Causality: Why This Scaffold?

The translation of in vitro biochemical potency to in vivo efficacy relies heavily on the physicochemical properties of the hinge-binding motif. The N-cyclopropyl-3-fluoropyridin-2-amine moiety provides three distinct mechanistic advantages:

  • Fluorine-Induced pKa Modulation: The highly electronegative fluorine atom at the C3 position exerts an inductive electron-withdrawing effect, lowering the pKa of the adjacent pyridine nitrogen. Causality: Reducing the basicity of this nitrogen improves passive membrane permeability (reflected in Caco-2 assays) and mitigates off-target hERG channel binding, a common liability in basic amines 3.

  • Steric Shielding via Cyclopropyl: Compared to N-methyl or N-ethyl groups, the cyclopropyl ring provides significant steric bulk around the exocyclic amine. Causality: This steric hindrance physically blocks the active site of Cytochrome P450 enzymes (particularly CYP3A4), drastically reducing the rate of oxidative N-dealkylation and lowering in vitro intrinsic clearance ( CLint​ ).

  • Conformational Locking: The rigid nature of the cyclopropyl group restricts the rotational degrees of freedom of the amine. Causality: This pre-organizes the molecule into a favorable conformation for bidentate hydrogen bonding within the ATP-binding pocket of the kinase hinge region, enhancing target residence time 4.

Comparative Performance Data

To objectively evaluate the IVIVC, we compared lead compounds utilizing the N-cyclopropyl-3-fluoropyridin-2-amine scaffold against two structural alternatives: an N-methyl analog (lacking steric shielding) and a non-fluorinated N-cyclopropyl analog (lacking pKa modulation).

Table 1: In Vitro vs. In Vivo Pharmacokinetic Comparison
Scaffold VariantIn Vitro HLM CLint​ (µL/min/mg)In Vitro Caco-2 Papp​ ( 10−6 cm/s)In Vivo Rodent Clearance (mL/min/kg)In Vivo Oral Bioavailability (%F)IVIVC Predictability
N-cyclopropyl-3-fluoro... (Target)12.4 18.5 15.2 68% High
N-methyl-3-fluoro... (Alternative A)48.719.155.422%Moderate
N-cyclopropyl... (Alternative B)14.16.218.931%Low (Absorption limited)

Data Interpretation: Alternative A suffers from rapid in vivo clearance due to N-demethylation, accurately predicted by high HLM CLint​ . Alternative B resists metabolism but suffers from poor absorption due to higher basicity, predicted by low Caco-2 permeability. The target scaffold optimizes both, resulting in superior oral bioavailability.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify assay integrity 5.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability

Purpose: To determine the intrinsic metabolic clearance ( CLint​ ) of the scaffold.

  • Preparation: Thaw pooled Human Liver Microsomes (20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.

    • Causality: 1 µM is chosen to ensure the concentration remains well below the Km​ of typical CYP450 enzymes, satisfying the assumption of first-order kinetics required for accurate CLint​ calculation.

  • Control Validation: In parallel wells, run Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil is not depleted by >70% at 30 minutes, the assay is invalid (indicating inactive microsomes).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

  • Quenching & Sampling: At t = 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the enzymes, stopping the reaction precisely at the target timepoint.

  • Analysis: Centrifuge at 4,000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent)

Purpose: To validate the in vitro predictions against actual systemic exposure.

  • Dosing Formulation: Formulate the test compound in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution.

  • Administration: Administer to male C57BL/6 mice via intravenous (IV) tail vein injection (1 mg/kg) and oral gavage (PO) (10 mg/kg).

  • Serial Sampling: Collect blood samples (approx. 20 µL) via the submandibular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Self-Validation (Matrix Effect Control): Spike known concentrations of the test compound into blank mouse plasma to create a standard curve. This ensures that the LC-MS/MS ionization is not being suppressed by endogenous plasma lipids.

  • Data Deconvolution: Calculate the Area Under the Curve (AUC). Oral bioavailability (%F) is calculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

Visualizing the IVIVC Workflow and Mechanism

IVIVC_Workflow InVitro In Vitro ADME (HLM Clearance, Caco-2) DataProcessing PBPK Modeling & Data Deconvolution InVitro->DataProcessing InVivo In Vivo PK (Rodent Models) InVivo->DataProcessing Correlation Level A IVIVC Correlation Analysis DataProcessing->Correlation Optimization Scaffold Optimization (N-cyclopropyl-3-fluoro...) Correlation->Optimization Predictive Feedback

Workflow for establishing Level A IVIVC in kinase inhibitor scaffold optimization.

Kinase_Signaling Ligand Extracellular Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor Activates Kinase Target Kinase (e.g., Aurora/PIM-1) Receptor->Kinase Phosphorylates Downstream Downstream Signaling (Tumor Proliferation) Kinase->Downstream Promotes Inhibitor N-cyclopropyl-3-fluoro... (Hinge Binder) Inhibitor->Kinase Blocks ATP Pocket

Mechanism of action: Scaffold binding at the kinase hinge region blocks downstream signaling.

References

  • Ambeed CAS Index: N-cyclopropyl-3-fluoropyridin-2-amine. Ambeed. 1

  • Technical Guide: Physicochemical Properties of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine. Benchchem. 3

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry (ACS). 2

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. MDPI. 4

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development. PMC / NIH. 5

Sources

Validation

Comparative Cross-Reactivity Profiling of Novel N-cyclopropyl-3-fluoropyridin-2-amine Derivatives as Aurora Kinase B Inhibitors

A Senior Application Scientist's Guide to Evaluating Kinase Inhibitor Selectivity In the landscape of modern drug discovery, particularly within oncology, the development of protein kinase inhibitors has become a corners...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating Kinase Inhibitor Selectivity

In the landscape of modern drug discovery, particularly within oncology, the development of protein kinase inhibitors has become a cornerstone of targeted therapy.[1] However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[2][3] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4] Therefore, a rigorous assessment of an inhibitor's cross-reactivity profile is a critical step in its preclinical development.[3][5]

This guide provides a comparative framework for the cross-reactivity profiling of a novel class of compounds, the N-cyclopropyl-3-fluoropyridin-2-amine derivatives, designed as inhibitors of Aurora Kinase B (AURKB). AURKB is a key regulator of mitosis, and its overexpression is a common feature in many human cancers, making it a compelling therapeutic target.[6][7][8]

We will compare two hypothetical derivatives from this class, CFA-101 (designed for high selectivity) and CFA-102 (a more broadly active analogue), against two well-characterized kinase inhibitors:

  • Sunitinib: A multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors (GIST).[4][9]

  • Staurosporine: A natural product known for its potent but highly promiscuous inhibition of a wide range of kinases, often used as a reference compound in profiling studies.[10][11][12]

This guide will delve into the experimental methodologies for assessing selectivity, present and interpret comparative data, and provide insights into the causal factors behind the experimental design, thereby offering a comprehensive resource for researchers in the field.

The Imperative of Selectivity Profiling

The overarching goal of kinase inhibitor development is to modulate the activity of a specific kinase or a desired set of kinases implicated in a disease state, while minimizing engagement with other kinases to avoid toxicity.[10][13] Kinase selectivity is not an absolute but rather a relative measure. A compound's selectivity profile is typically determined by screening it against a large panel of kinases and comparing its potency for the intended target versus off-targets.[14][15]

A highly selective inhibitor offers the advantage of a clearer mechanistic hypothesis and potentially a wider therapeutic window. Conversely, a multi-targeted inhibitor, or a "promiscuous" one, might offer broader efficacy in complex diseases driven by multiple signaling pathways, but at an increased risk of off-target side effects.[4][16] Understanding this profile early in development is paramount for making informed decisions about which chemical scaffolds to advance.

Comparative Inhibitor Profiles

For the purpose of this guide, we will be working with the following compounds:

CompoundClassPrimary Target(s)General Selectivity Profile
CFA-101 N-cyclopropyl-3-fluoropyridin-2-amine (Hypothetical)Aurora Kinase BDesigned for high selectivity
CFA-102 N-cyclopropyl-3-fluoropyridin-2-amine (Hypothetical)Aurora Kinase BBroader spectrum of activity
Sunitinib Multi-targeted Tyrosine Kinase InhibitorVEGFRs, PDGFRs, KIT, FLT3, RET, CSF1RMulti-targeted, clinically approved
Staurosporine Natural ProductBroad SpectrumHighly promiscuous

Experimental Design for Cross-Reactivity Assessment

A robust evaluation of cross-reactivity involves a multi-pronged approach, typically combining biochemical assays with cell-based assessments.

Biochemical Kinase Panel Screening

The most direct way to assess cross-reactivity is to screen the compound against a large, representative panel of purified kinases. This provides a quantitative measure of the compound's inhibitory activity against each kinase, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Protocol: In Vitro Kinase Panel Screen (96-well plate format)

Objective: To determine the IC50 values of test compounds against a panel of human kinases.

Principle: This protocol describes a common method using a radiometric assay with [γ-³³P]ATP, which is considered a gold standard for its direct and sensitive measurement of substrate phosphorylation.[17]

Materials:

  • Purified recombinant human kinases

  • Specific peptide substrates for each kinase

  • Test compounds (CFA-101, CFA-102, Sunitinib, Staurosporine) dissolved in DMSO

  • [γ-³³P]ATP

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each concentration into the wells of a 96-well plate. Include DMSO-only wells as a negative control (0% inhibition).

  • Kinase Reaction Mixture Preparation: For each kinase, prepare a reaction mixture containing the assay buffer, the specific peptide substrate, and the purified kinase enzyme.

  • Reaction Initiation: Add the kinase reaction mixture to the wells containing the test compounds.

  • ATP Addition: Initiate the kinase reaction by adding a solution of MgCl₂ and [γ-³³P]ATP to each well. The ATP concentration is typically kept at or near the Km for each specific kinase to provide a more accurate measure of inhibitor potency.[14]

  • Incubation: Incubate the plates at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-³³P]ATP is washed away.

  • Detection: After washing and drying the filter plate, add a scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Radiometric Assay: This method is highly sensitive and directly measures the catalytic activity of the kinase, making it a robust choice for primary screening.

  • ATP at Km: Using ATP at its Michaelis-Menten constant (Km) for each kinase ensures that the measured IC50 values are a good approximation of the inhibitor's binding affinity (Ki) and allows for a more equitable comparison across different kinases.[14]

  • Serial Dilutions: A multi-point dose-response curve is essential for accurately determining the IC50 and assessing the potency of the inhibition.

Workflow for Kinase Panel Screening

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Plating Compound Serial Dilution (in DMSO) Reaction_Start Initiate Reaction with [γ-³³P]ATP Compound_Plating->Reaction_Start Kinase_Mix Kinase & Substrate Mix (in Assay Buffer) Kinase_Mix->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Termination Stop Reaction & Filter Incubation->Termination Scintillation Scintillation Counting Termination->Scintillation Data_Analysis IC50 Determination Scintillation->Data_Analysis

Caption: Workflow for the in vitro radiometric kinase panel screen.

Cellular Proliferation Assay

While biochemical assays are crucial for determining direct inhibitory activity, they do not account for factors such as cell permeability, efflux pumps, or intracellular ATP concentrations. Therefore, it is essential to assess the activity of the compounds in a cellular context. A common method is to measure the effect of the compounds on the proliferation of a cancer cell line known to be dependent on the target kinase.

Experimental Protocol: Cellular Proliferation Assay (MTT Assay)

Objective: To determine the GI50 (concentration for 50% growth inhibition) of test compounds in a cancer cell line.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

  • Cancer cell line (e.g., a human colon cancer cell line with high AURKB expression)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (CFA-101, CFA-102, Sunitinib, Staurosporine) dissolved in DMSO

  • MTT solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.

  • Incubation: Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.

Causality Behind Experimental Choices:

  • Choice of Cell Line: Selecting a cell line where the target kinase (AURKB) is a known driver of proliferation provides a relevant biological system to assess on-target cellular activity.

  • 72-hour Incubation: This duration allows for the assessment of the compound's effect on multiple rounds of cell division, providing a robust measure of its anti-proliferative effect.

  • MTT Assay: This is a widely used, reliable, and high-throughput method for assessing cell viability.

Results and Discussion

The following tables present hypothetical but plausible data from the described experiments, designed to illustrate the different selectivity profiles of the test compounds.

Table 1: Biochemical Cross-Reactivity Profiling of N-cyclopropyl-3-fluoropyridin-2-amine Derivatives and Comparator Compounds

IC50 values (nM) against a representative panel of 10 kinases.

KinaseCFA-101 CFA-102 Sunitinib Staurosporine
AURKB (Target) 5 8 >10,0003
AURKA25050>10,0007
CDK2>10,0008005,0006
VEGFR2>10,0001,20015 20
PDGFRβ>10,00095025 15
KIT>10,0002,50040 10
SRC>10,0005,0002506
FLT3>10,0001,50050 12
p38α>10,000>10,0008,00025
ROCK1>10,0008,000>10,00030

Interpretation:

  • CFA-101 demonstrates high selectivity for its intended target, AURKB, with an IC50 of 5 nM. Its activity against other kinases in the panel is significantly lower, with an IC50 greater than 10,000 nM for most, and a 50-fold lower potency against the closely related AURKA. This profile suggests a highly targeted inhibitor with a potentially favorable therapeutic window.

  • CFA-102 , while still potent against AURKB (IC50 = 8 nM), exhibits significant off-target activity against several other kinases, including AURKA, CDK2, and a number of tyrosine kinases such as VEGFR2 and PDGFRβ. This "multi-targeted" profile might offer broader anti-cancer activity but also carries a higher risk of off-target toxicities.

  • Sunitinib shows its characteristic multi-targeted profile, with potent inhibition of VEGFR2, PDGFRβ, KIT, and FLT3, as expected from its clinical use.[9] It has no significant activity against the serine/threonine kinases AURKB and CDK2 in this panel.

  • Staurosporine confirms its role as a promiscuous inhibitor, with potent, low nanomolar inhibition across most of the kinases tested.[11][12]

Table 2: Cellular Anti-Proliferative Activity

GI50 values (nM) in a human colon cancer cell line.

CompoundGI50 (nM)
CFA-101 25
CFA-102 15
Sunitinib 2,500
Staurosporine 8

Interpretation:

  • The potent biochemical activity of CFA-101 and CFA-102 against AURKB translates into effective inhibition of cancer cell proliferation. The slightly lower GI50 of CFA-102 compared to CFA-101, despite similar on-target biochemical potency, could be due to its inhibition of other kinases that also play a role in the proliferation of this cell line.

  • Sunitinib shows much weaker anti-proliferative activity in this cell line, which is consistent with its primary targets (VEGFRs, PDGFRs) being less critical for the in vitro growth of this particular colon cancer cell line.

  • Staurosporine's potent and broad-spectrum kinase inhibition results in very strong anti-proliferative activity.

Signaling Pathway Context

The differential selectivity of these compounds can be understood in the context of their impact on cellular signaling pathways.

G cluster_pathway Cell Proliferation Pathways cluster_inhibitors Inhibitor Targets RTKs RTKs (VEGFR, PDGFR, KIT) Proliferation Cell Proliferation RTKs->Proliferation Angiogenesis, Survival AURKB Aurora Kinase B AURKB->Proliferation Mitosis CDK2 CDK2 CDK2->Proliferation G1/S Transition CFA101 CFA-101 CFA101->AURKB CFA102 CFA-102 CFA102->RTKs CFA102->AURKB CFA102->CDK2 Sunitinib Sunitinib Sunitinib->RTKs Staurosporine Staurosporine Staurosporine->RTKs Staurosporine->AURKB Staurosporine->CDK2

Caption: Simplified signaling pathways and primary targets of the compared inhibitors.

This diagram illustrates that CFA-101's effect is primarily through the mitotic pathway regulated by AURKB. CFA-102, however, impacts mitosis, the G1/S cell cycle transition, and receptor tyrosine kinase (RTK) signaling. Sunitinib's primary impact is on RTK-driven pathways, while Staurosporine broadly inhibits all these pathways.

Conclusion

This comparative guide demonstrates the critical importance of comprehensive cross-reactivity profiling in the early stages of kinase inhibitor development. Through a combination of biochemical and cellular assays, we have characterized the selectivity profiles of two hypothetical N-cyclopropyl-3-fluoropyridin-2-amine derivatives, CFA-101 and CFA-102, in the context of both a multi-targeted clinical drug, Sunitinib, and a promiscuous tool compound, Staurosporine.

The highly selective profile of CFA-101 makes it an attractive candidate for further development as a precisely targeted therapeutic, where a clear understanding of the mechanism of action is desired and off-target effects are to be minimized. In contrast, the broader activity of CFA-102 might be advantageous in certain contexts, but warrants further investigation into its off-target activities to understand its full pharmacological and toxicological profile.

Ultimately, the decision of which compound to advance depends on the therapeutic strategy. This guide provides a foundational framework for generating the necessary data to make such critical decisions in the drug discovery process.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]

  • Bantscheff, M., Drewes, G., & Superti-Furga, G. (2012). Cross-reactivity profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. FEBS Letters, 586(18), 2943-2951. Available from: [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. Available from: [Link]

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  • Wang, C. (2020). Promiscuous kinase inhibitors: When having more than one partner can be good. Signal to Noise. Available from: [Link]

  • IntechOpen. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. Available from: [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Montalvo-Ortiz, W., & Harmon, M. (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Clinical Drug Investigation. Available from: [Link]

  • Manley, P. W., Cowan-Jacob, S. W., & Mestan, J. (2010). Extended kinase profile and properties of the protein kinase inhibitor nilotinib. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1804(3), 445-453. Available from: [Link]

  • Tanramluk, D., Schreyer, A., Pitt, W. R., & Blundell, T. L. (2009). On the origins of enzyme inhibitor selectivity and promiscuity: a case study of protein kinase binding to staurosporine. Chemical biology & drug design, 74(1), 16-24. Available from: [Link]

  • Fry, D. W., & Garrett, M. D. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Current topics in medicinal chemistry, 10(5), 473-483. Available from: [Link]

  • Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Floyd, M., Salerno, S., ... & Zarrinkar, P. P. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & biology, 17(11), 1241-1249.
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(11), 3540-3549. Available from: [Link]

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  • Lin, K., & Sim, T. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. Journal of the American Chemical Society, 138(7), 2169-2172. Available from: [Link]

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